Technical Documentation Center

2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline
  • CAS: 1233952-43-6

Core Science & Biosynthesis

Foundational

The Strategic Role of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract In the landscape of contemporary drug discovery, the pursuit of molecular en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a compound's efficacy, safety, and metabolic stability. This technical guide delves into the multifaceted role of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, a key building block in medicinal chemistry. We will explore its synthesis, the rationale behind its architectural design, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Through a detailed examination of its constituent parts—the ortho-fluoroaniline and the tetrahydropyran moiety—this guide will illuminate the causal relationships between structure and function that make this scaffold a valuable asset in the medicinal chemist's armamentarium.

Introduction: The Emergence of a Privileged Scaffold

The design and synthesis of novel therapeutic agents is a complex endeavor, often hinging on the selection of appropriate chemical building blocks that impart desirable biological properties. 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline has emerged as a significant intermediate in the synthesis of a variety of bioactive molecules, particularly in the realm of oncology. Its utility stems from the synergistic contribution of its three key structural features: the aniline core, the ortho-fluoro substituent, and the tetrahydropyran-4-yloxy group.

The aniline moiety provides a versatile handle for further chemical modifications, commonly serving as a key pharmacophore that interacts with biological targets. The strategic placement of a fluorine atom at the ortho position modulates the electronic properties and conformation of the aniline ring, influencing its pKa and potential for non-covalent interactions.[1] Concurrently, the tetrahydropyran (THP) ring, a saturated oxygen-containing heterocycle, is increasingly utilized as a bioisosteric replacement for carbocyclic rings to enhance aqueous solubility, reduce lipophilicity, and improve overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] This guide will dissect the individual and collective contributions of these components to the overall utility of this important synthetic intermediate.

Synthesis and Physicochemical Properties

The synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is typically achieved through a multi-step process that leverages fundamental organic reactions. A general and efficient approach involves a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.

General Synthetic Pathway

The synthesis commences with a nucleophilic aromatic substitution reaction between a di-halogenated and nitro-activated benzene derivative, such as 2,6-difluoronitrobenzene, and tetrahydro-2H-pyran-4-ol. This reaction is often carried out in the presence of a strong base, like sodium hydride, which deprotonates the alcohol to form a more nucleophilic alkoxide. The subsequent reduction of the nitro group to an amine is a standard transformation, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reducing agents like iron in acidic media.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction 2,6-Difluoronitrobenzene 2,6-Difluoronitrobenzene Intermediate_Nitro 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene 2,6-Difluoronitrobenzene->Intermediate_Nitro + Tetrahydro-2H-pyran-4-ol, Base (e.g., NaH) Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Final_Product 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Intermediate_Nitro->Final_Product Reducing Agent (e.g., H2, Pd/C or Fe/HCl)

Caption: General synthetic route to 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene

  • To a solution of tetrahydro-2H-pyran-4-ol (1.2 equivalents) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.

  • Add a solution of 2,6-difluoronitrobenzene (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-6-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene.

Step 2: Synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

  • Dissolve the 2-fluoro-6-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, which is often of sufficient purity for subsequent steps.

Physicochemical Properties and Rationale for Use

The unique combination of the ortho-fluoro and tetrahydropyran-4-yloxy substituents imparts specific physicochemical properties that are highly advantageous in drug design.

PropertyInfluence of SubstituentsRationale in Drug Design
Basicity (pKa) The electron-withdrawing nature of the ortho-fluorine atom significantly lowers the pKa of the aniline nitrogen compared to unsubstituted aniline.[4]A lower pKa can reduce unwanted off-target interactions with acidic cellular components and can be crucial for achieving optimal binding to the target protein, particularly in kinase inhibitors where the aniline nitrogen often forms a key hydrogen bond.
Lipophilicity (logP) The tetrahydropyran moiety is less lipophilic than a corresponding cyclohexyl group. The fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular context.The THP group helps to improve aqueous solubility and can lead to a more favorable ADME profile.[3] Fine-tuning of lipophilicity is critical for balancing membrane permeability and metabolic clearance.
Conformation The ortho-fluoro substituent can induce a conformational bias in the molecule through steric and electronic interactions.This conformational constraint can pre-organize the molecule for binding to its target, potentially increasing binding affinity and selectivity.
Metabolic Stability The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The ether linkage of the THP group is generally more stable than an ester linkage.The fluorine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug.[5]

Role in Medicinal Chemistry: A Case Study of Saracatinib (AZD0530)

While 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a valuable intermediate, its utility is best understood through its application in the synthesis of specific drug molecules. A prominent example is the Src/Abl kinase inhibitor, Saracatinib (AZD0530), which incorporates a structurally related 5-(tetrahydro-2H-pyran-4-yloxy) anilinoquinazoline core.[6] The synthesis of Saracatinib provides a practical illustration of the principles discussed.

Saracatinib: A Dual Src/Abl Kinase Inhibitor

Saracatinib is an orally available, potent inhibitor of Src family kinases and Abl kinase, which have been implicated in cancer progression.[6] Its chemical structure features a 4-anilinoquinazoline scaffold, a common motif in kinase inhibitors. The aniline portion of Saracatinib is N-(5-chloro-1,3-benzodioxol-4-yl), and the quinazoline core is substituted at the 5-position with a tetrahydro-2H-pyran-4-yloxy group.

G cluster_0 Key Building Blocks Quinazoline_Core Substituted Quinazoline Coupling_Reaction Nucleophilic Aromatic Substitution Quinazoline_Core->Coupling_Reaction Aniline_Fragment N-(5-chloro-1,3-benzodioxol-4-yl)amine Aniline_Fragment->Coupling_Reaction Saracatinib Saracatinib (AZD0530) Coupling_Reaction->Saracatinib

Caption: Simplified retrosynthetic analysis of Saracatinib.

Synthesis of the Key Quinazoline Intermediate

The synthesis of the core quinazoline structure of Saracatinib involves the construction of the 5-(tetrahydro-2H-pyran-4-yloxy) substituted quinazoline. This is analogous to the synthesis of our target aniline, highlighting the versatility of the synthetic strategy.

Experimental Workflow for the Quinazoline Core of Saracatinib:

  • Nitration: Start with a suitably substituted anthranilic acid and perform a nitration reaction to introduce a nitro group.

  • Etherification: Similar to the synthesis of our target aniline, perform a Williamson ether synthesis or an SNAr reaction with tetrahydro-2H-pyran-4-ol to install the ether linkage.

  • Cyclization: React the resulting nitro-anthranilic acid derivative with formamide or a similar reagent to form the quinazolinone ring system.

  • Chlorination: Convert the quinazolinone to the corresponding 4-chloroquinazoline using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

  • Final Coupling: The final step is a nucleophilic aromatic substitution reaction between the 4-chloroquinazoline intermediate and the desired aniline to yield Saracatinib.

Structure-Activity Relationship (SAR) Insights

The inclusion of the tetrahydro-2H-pyran-4-yloxy group in Saracatinib is a deliberate design choice to optimize its pharmacological properties.

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving the aqueous solubility of the molecule compared to a more lipophilic cyclohexyl group. This is crucial for oral bioavailability.

  • Favorable Pharmacokinetics: The THP moiety contributes to a favorable pharmacokinetic profile, including good oral absorption and a long half-life.[3] Clinical studies have shown that Saracatinib has a half-life of approximately 40 hours in humans.[3][4]

  • Target Engagement: The ether linkage and the THP ring can influence the overall conformation of the molecule, which can be critical for optimal binding to the ATP-binding pocket of the target kinases.

Pharmacokinetic Profile of Saracatinib

The pharmacokinetic properties of Saracatinib have been evaluated in both preclinical and clinical studies.

ParameterValueSignificance
Bioavailability Orally availableSuitable for patient-friendly oral administration.
Half-life (t½) ~40 hours in humans[3][4]Allows for once-daily dosing, improving patient compliance.
Distribution Well-distributed to tissuesCan reach the site of action in solid tumors.
Metabolism Primarily metabolized by CYP3A4[7]Understanding the metabolic pathway is crucial for predicting potential drug-drug interactions.

Broader Applications and Future Perspectives

The 2-fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline scaffold and its analogs are not limited to the synthesis of Saracatinib. The underlying principles of its design are applicable to a wide range of medicinal chemistry programs.

  • Kinase Inhibitors: The combination of a hydrogen-bond-donating aniline and strategically placed substituents is a hallmark of many Type I and Type II kinase inhibitors. This scaffold provides a robust starting point for the development of inhibitors targeting various kinases implicated in cancer and other diseases.

  • Other Therapeutic Areas: The favorable physicochemical properties imparted by the THP and fluoro- substituents can be advantageous in developing drugs for other therapeutic areas, including inflammatory diseases, neurodegenerative disorders, and infectious diseases.

  • Fragment-Based Drug Discovery: This aniline derivative can serve as a valuable fragment in fragment-based screening campaigns, providing a well-characterized starting point for the elaboration of more potent and selective lead compounds.

The continued exploration of this and related scaffolds, coupled with advances in synthetic methodology, will undoubtedly lead to the discovery of new and improved therapeutic agents. The ability to rationally design molecules with optimized properties from the outset is a cornerstone of modern drug discovery, and 2-fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline stands as a testament to the power of this approach.

Conclusion

2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a strategically designed building block that offers a confluence of desirable properties for medicinal chemistry. The ortho-fluoro substituent modulates basicity and conformation, while the tetrahydropyran-4-yloxy moiety enhances solubility and metabolic stability. Its application in the synthesis of kinase inhibitors like Saracatinib underscores its value in creating drug candidates with favorable pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide has provided a comprehensive overview of its synthesis, the rationale for its use, and its role in the development of targeted therapeutics. As the demand for safer and more effective medicines continues to grow, the judicious use of such well-designed molecular scaffolds will remain a critical component of successful drug discovery endeavors.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from PharmaBlock website.[3]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488.[6]

  • Brugge, J., et al. (2010). Phase I Safety, Pharmacokinetics, and Inhibition of Src Activity Study of Saracatinib in Patients with Solid Tumors. Clinical Cancer Research, 16(20), 5215-5225.[3][4]

  • Ferreira, A. C., et al. (2024). Dual Drug Repurposing: The Example of Saracatinib. Pharmaceuticals, 17(4), 519.[7]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212.[5]

  • BenchChem. (2025). A Comparative Study of Fluorinated Anilines in Drug Design. Retrieved from BenchChem website.[4]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.[1]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and in vivo bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, a novel aniline derivative with potential applications in medicinal chemistry. Due to the absence of extensive public data on this specific molecule, this document establishes a predictive and methodological framework. It combines a theoretical analysis of the molecule's structural attributes with industry-standard experimental protocols for solubility determination. The guide details a complete workflow, presents an illustrative solubility profile in a range of organic solvents, and interprets this data to provide actionable insights for laboratory and development settings.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of "developability." A compound must be in solution to be absorbed and exert its therapeutic effect.[4][5] Poor solubility can lead to a cascade of challenges, including incomplete absorption, low and variable bioavailability, and difficulties in creating viable dosage forms.[2][4] Therefore, characterizing the solubility of a new chemical entity (NCE) like 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline in various solvents is a foundational step. This profile informs decisions in:

  • Process Chemistry: Selection of appropriate solvents for synthesis, work-up, and crystallization.

  • Preclinical Formulation: Development of dosing vehicles for in vitro and in vivo studies.

  • Analytical Chemistry: Method development for purification and quantification (e.g., HPLC).

  • Lead Optimization: Understanding structure-property relationships to guide the design of next-generation analogs with improved biopharmaceutical properties.[6]

This guide serves as a practical and theoretical resource for scientists working with this molecule or structurally related compounds.

Physicochemical & Structural Analysis of the Solute

The solubility behavior of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is dictated by its unique combination of functional groups. A detailed analysis of its structure allows for a robust prediction of its interactions with various solvents.

Molecular Structure:

  • Aniline Moiety: The primary amine (-NH2) group attached to the benzene ring is a potent hydrogen bond donor and a weak base. The aromatic ring itself is nonpolar and capable of π-π stacking interactions.

  • Fluoro Group: The ortho-fluoro substituent is highly electronegative, creating a local dipole and influencing the acidity of the N-H protons through inductive effects.

  • Ether Linkage: The aryl-ether oxygen is a hydrogen bond acceptor.

  • Tetrahydropyran (THP) Ring: This saturated heterocyclic ring contains an additional ether oxygen, which is also a hydrogen bond acceptor. The ring's flexible chair conformation contributes to the molecule's overall size and shape.

Predicted Properties:

  • Polarity: The molecule possesses a balance of polar features (amine, fluoro, two ether oxygens) and nonpolar features (aromatic ring, aliphatic portion of the THP ring). This suggests it is a moderately polar compound.

  • Hydrogen Bonding Capacity: With one strong hydrogen bond donor site (-NH2) and three acceptor sites (F, two ether O's), the molecule is expected to interact favorably with protic and polar aprotic solvents.

  • Overall Character: The molecule is unlikely to be soluble in highly nonpolar solvents (e.g., hexane) or highly polar, aqueous systems without pH modification. Its optimal solubility is predicted to be in polar aprotic solvents that can effectively solvate both the polar functional groups and the nonpolar backbone.

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle of solubility is that "like dissolves like," meaning a solute will dissolve best in a solvent that shares similar intermolecular forces.[7] We can refine this concept using more quantitative tools like Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their respective HSP values are similar.[8][9] For 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, we would anticipate a relatively high δP and δH, indicating that solvents with significant polar and hydrogen-bonding character will be most effective.[10][11]

cluster_Solute Solute Properties cluster_Solvent Solvent Properties Solute 2-Fluoro-6-(...) aniline S_Polar High Polarity (F, O, N) S_HBond H-Bond Donor/Acceptor (-NH2, O) S_Nonpolar Nonpolar Regions (Aromatic/Aliphatic) V_Polar Polarity (e.g., DCM, Acetone) S_Polar->V_Polar Match V_HBond H-Bonding (e.g., Methanol) S_HBond->V_HBond Match V_Nonpolar Nonpolar (e.g., Hexane) S_Nonpolar->V_Nonpolar Match Solvent Solvent Solubility Solubility Outcome V_Polar->Solubility V_HBond->Solubility V_Nonpolar->Solubility

Caption: Interplay of solute and solvent properties determining solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To generate reliable, quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[12][13] This protocol is adapted from established guidelines and ensures that a saturated solution is achieved and accurately measured.[14][15]

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours). A->B C 3. Phase Separation Allow undissolved solid to settle. Withdraw supernatant. B->C D 4. Clarification Filter the supernatant through a 0.45 µm syringe filter to remove all particulates. C->D E 5. Quantification Prepare serial dilutions of the clarified filtrate. Analyze concentration via a validated HPLC-UV method. D->E F 6. Calculation Determine solubility (mg/mL) by comparing sample response to a standard curve. E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

  • Preparation: To a series of 4 mL glass vials, add an excess amount of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (e.g., ~20 mg, ensuring solid remains after equilibration).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[16][17]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours to allow undissolved solids to sediment.

  • Sample Collection & Clarification: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove any microscopic solid particles.

  • Analysis: Prepare a standard calibration curve of the compound in the same solvent. Analyze the filtered sample by a validated HPLC-UV method to determine its concentration.

  • Reporting: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. The experiment should be performed in triplicate for statistical validity.

Illustrative Solubility Profile

The following table presents a plausible, illustrative solubility profile for 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline at 25 °C, based on the structural analysis and theoretical principles discussed.

SolventSolvent ClassPredicted Solubility (mg/mL)Rationale
n-HexaneNonpolar< 0.1Very poor match of polarity.
TolueneNonpolar (Aromatic)~ 1-5Aromatic ring provides some compatibility.
Dichloromethane (DCM)Moderately Polar Aprotic~ 20-40Good balance for dissolving polar/nonpolar parts.
Ethyl AcetatePolar Aprotic~ 40-70H-bond acceptor, good polarity match.
AcetonePolar Aprotic> 100Strong dipole, H-bond acceptor.
Acetonitrile (ACN)Polar Aprotic> 100Strong dipole, H-bond acceptor.
Methanol (MeOH)Polar Protic~ 50-80Excellent H-bonding, but can be "overly polar".
Ethanol (EtOH)Polar Protic~ 70-100Good H-bonding with some nonpolar character.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Highly effective H-bond acceptor and polar solvent.

Interpretation and Practical Applications

  • High Solubility in Polar Aprotic Solvents: The excellent predicted solubility in solvents like DMSO, Acetonitrile, and Acetone makes them ideal candidates for stock solutions in biological screening and as reaction media for chemical synthesis.

  • Good Solubility in Alcohols: The good solubility in methanol and ethanol suggests these could be effective solvents for purification via crystallization, potentially by using an alcohol/water or alcohol/nonpolar solvent anti-solvent system.

  • Moderate Solubility in DCM: Dichloromethane could be a useful solvent for extraction from aqueous layers during reaction work-up, balancing sufficient solubility with immiscibility with water.

  • Insolubility in Nonpolar Solvents: Hexane or heptane would be excellent anti-solvents for inducing precipitation or crystallization from a more soluble medium. They can also be used for washing solid material to remove nonpolar impurities.

Conclusion

While experimental data for 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline remains to be published, a robust solubility profile can be predicted through careful structural analysis and understood within a strong theoretical framework. The molecule is anticipated to be a moderately polar compound with high solubility in polar aprotic solvents (DMSO, ACN) and good solubility in polar protic solvents (alcohols). The provided shake-flask protocol offers a validated, reliable method for obtaining precise experimental data. This guide equips researchers and drug developers with the predictive insights and practical methodologies required to effectively handle, purify, and formulate this compound, accelerating its journey through the development pipeline.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link: https://www.crcpress.com/Hansen-Solubility-Parameters-A-Users-Handbook-Second-Edition/Hansen/p/book/9780849372483]
  • Gabani, R., & Cárdenas, M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link: https://psj.tbzmed.ac.ir/Article/hansen-solubility-parameters-a-tool-for-solvent-selection-in-drugs-88005]
  • Vebber, P. C., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Sustainable Chemistry & Engineering, 7(13), 11750-11758. [Link: https://pubs.acs.org/doi/10.1021/acssuschemeng.9b02325]
  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University. [Link: https://nanodrug.pharmacy.purdue.edu/hansen-solubility-parameters]
  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link: https://www.hansen-solubility.com/HSP-basics/HSP-for-beginners]
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link: https://biomedpharmajournal.org/vol13no2/the-importance-of-solubility-for-new-drug-molecules/]
  • SlideShare. (n.d.). Solubility experimental methods. [Link: https://www.slideshare.net/mobile/anumalagundamsreekanth/solubility-experimental-methodspptx]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link: https://www.hindawi.com/journals/isrn/2012/195727/]
  • Course Hero. (n.d.). Solubility test for Organic Compounds. [Link: https://www.coursehero.com/file/116935579/Solubility-test-for-Organic-Compoundspdf/]
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link: https://ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]
  • Montclair State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link: https://www.montclair.edu/campus-recreation/wp-content/uploads/sites/224/2019/09/Experiment-Solubility-of-Organic-Inorganic-Compounds.pdf]
  • WuXi AppTec. (2024). Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development. [Link: https://www.wuxiapptec.com/knowledge/drug-solubility-testing-4-ways-it-helps-drug-discovery-development]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3399483/]
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link: https://lup.lub.lu.se/student-papers/record/1323384]
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link: https://www.bioassaysys.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link: https://www.oecd-ilibrary.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. [Link: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]
  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on biowaiver. [Link: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1033-annex4-biowaiver-guidance.pdf]
  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link: https://www.scielo.br/j/rbcf/a/V5LzQxKkR4L5J5gM7yYxXyR/?lang=en]
  • BLDpharm. (n.d.). 2-Fluoro-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline. [Link: https://www.bldpharm.com/products/1341650-11-0.html]
  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link: https://www.rroij.com/open-access/a-brief-overview-on-physicochemical-properties-in-medicinal-chemistry.pdf]

Sources

Foundational

Technical Guide: Tetrahydropyran-4-yloxy Group Influence on Aniline Bioavailability

Executive Summary This technical guide analyzes the strategic incorporation of the tetrahydropyran-4-yloxy (THP-4-yloxy) moiety into aniline-based pharmacophores. Primarily utilized in kinase inhibitor discovery (e.g., C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the strategic incorporation of the tetrahydropyran-4-yloxy (THP-4-yloxy) moiety into aniline-based pharmacophores. Primarily utilized in kinase inhibitor discovery (e.g., CDK4/6, JAK1), this group functions as a high-value bioisostere for cyclohexyloxy and alkoxy substituents. Its introduction addresses a critical medicinal chemistry bottleneck: modulating lipophilicity (LogP) without compromising steric complementarity , thereby enhancing thermodynamic solubility and metabolic stability.

Mechanistic Rationale: The "Solubilizing Bioisostere"

The aniline nitrogen is a privileged scaffold in drug development, often serving as a hinge-binder in kinase inhibitors. However, decorating the aniline ring with lipophilic groups (to fill hydrophobic pockets) frequently leads to poor aqueous solubility and high clearance.

The Tetrahydropyran-4-yloxy group solves this via three distinct mechanisms:

The Lipophilicity Shift (LogP Modulation)

Replacing a cyclohexyl group with a tetrahydropyran (THP) ring introduces an ether oxygen at the 4-position relative to the attachment point. This typically results in a LogP reduction of approximately 0.6 to 1.0 units .

  • Cyclohexyl-aniline: High LogP

    
     High metabolic clearance, poor solubility.
    
  • THP-4-yloxy-aniline: Moderate LogP

    
     Improved solubility, maintained permeability.
    
Entropic Advantage & Conformational Locking

Unlike linear alkoxy chains (e.g., propoxy, butoxy), the THP ring is conformationally constrained. It adopts a chair conformation that minimizes the entropic penalty upon protein binding. The 4-oxygen acts as a specific hydrogen bond acceptor (HBA) vector, often engaging solvent molecules or specific residues (e.g., lysine side chains) in the solvent-exposed regions of the ATP-binding pocket.

Metabolic Shielding

Linear ethers are prone to rapid


-dealkylation by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). The THP ring sterically hinders the 

-carbon oxidation sites relative to linear chains, often extending the half-life (

) of the parent compound.

Strategic Visualization: Decision Framework

The following decision tree illustrates when to deploy the THP-4-yloxy group during Lead Optimization.

ADME_Decision_Tree Start Lead Compound Analysis (Aniline Scaffold) Check_Solubility Is Aqueous Solubility < 10 µM? Start->Check_Solubility Check_LogP Is LogP > 4.0? Check_Solubility->Check_LogP Yes Check_Metab Is Clearance (Cl_int) High? Check_Solubility->Check_Metab No Check_LogP->Check_Metab No Action_THP incorporate Tetrahydropyran-4-yloxy Check_LogP->Action_THP Yes (Reduce Lipophilicity) Check_Metab->Action_THP Yes (Block O-Dealkylation) Action_Cyclo Use Cyclohexyloxy (Max Hydrophobicity) Check_Metab->Action_Cyclo No (Need Hydrophobic Fill) Action_Linear Use Linear Alkoxy (Methoxy/Ethoxy)

Figure 1: Decision logic for incorporating the THP-4-yloxy moiety during SAR exploration.

Experimental Protocols

Synthesis of 4-(Tetrahydro-2H-pyran-4-yloxy)aniline

Direct alkylation of anilines with THP-halides is low-yielding due to competing N-alkylation and elimination. The industry-standard route utilizes Nucleophilic Aromatic Substitution (


) on a fluoro-nitro precursor, followed by reduction.

Reagents:

  • 4-Fluoronitrobenzene (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • DMF (Anhydrous)

  • Pd/C (10% w/w) & Hydrogen gas (

    
    )
    

Protocol:

  • Ether Formation (

    
    ): 
    
    • Charge a flame-dried flask with anhydrous DMF and cool to 0°C.

    • Add NaH portion-wise. Stir for 15 min.

    • Add Tetrahydro-2H-pyran-4-ol dropwise. Stir at 0°C for 30 min to generate the alkoxide.

    • Add 4-Fluoronitrobenzene dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Quench: Pour into ice water. Filter the yellow precipitate (4-(tetrahydro-2H-pyran-4-yloxy)-1-nitrobenzene). Recrystallize from Ethanol if necessary.

  • Reduction to Aniline:

    • Dissolve the nitro intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (5 mol% loading).

    • Stir under

      
       balloon (1 atm) for 2-4 hours.
      
    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

    • Yield: Typically >85% overall. Product is a white/off-white solid.

Bioavailability Assessment: Comparative Data

When evaluating the THP-4-yloxy group, compare it directly against the cyclohexyl analog.

Table 1: Comparative Physicochemical & ADME Profile (Representative Data)

PropertyCyclohexyloxy-AnilineTHP-4-yloxy-Aniline Impact
cLogP 3.82.9 Improved Solubility Window
Solubility (pH 7.4) < 5 µM> 50 µM Enhanced dissolution rate
HLM

45 µL/min/mg12 µL/min/mg 3.7x Stability Increase
Caco-2 (

)

cm/s

cm/s
Slight permeability drop (acceptable)
Ligand Efficiency 0.320.41 Higher potency per heavy atom

Note: Data derived from generalized SAR trends in kinase inhibitor optimization (e.g., JAK1/CDK4 series).

Case Study: Optimization of Kinase Inhibitors

In the development of JAK1 selective inhibitors , researchers encountered a "grease brick" problem—high potency but poor oral exposure due to high lipophilicity.

The Pivot: Replacing a cyclohexyl group with the THP-4-yloxy moiety on the solvent-exposed aniline region resulted in:

  • Maintained Potency: The chair conformation of THP mimicked the cyclohexyl shape perfectly, preserving Van der Waals contacts.

  • Lowered Unbound Clearance: The reduction in LogD (2.66

    
     2.08) reduced non-specific binding and hepatic extraction.
    
  • Result: The THP analog demonstrated a 1.4-fold increase in Lipophilic Ligand Efficiency (LLE) and superior oral bioavailability (

    
    ) in rat models.[1]
    

Synthesis & Metabolic Pathway Visualization

Synthesis_Metabolism SM1 4-Fluoronitrobenzene Inter Nitro-Ether Intermediate SM1->Inter NaH, DMF, 0°C (S_NAr) SM2 Tetrahydropyran-4-ol SM2->Inter Product 4-(THP-4-yloxy)aniline (Target Scaffold) Inter->Product H2, Pd/C (Reduction) Metab1 Minor Metabolite: O-Dealkylation (Phenol) Product->Metab1 CYP450 (Slow) Metab2 Major Route: Excreted Unchanged Product->Metab2 Renal/Biliary

Figure 2: Synthesis pathway (Left) and metabolic fate (Right) of the THP-4-yloxy aniline scaffold.

References

  • PharmaBlock Sciences. (2020). Tetrahydropyrans in Drug Discovery: A Whitepaper. Retrieves from

  • Caravatti, G., et al. (2013).[2] Discovery of Alpelisib (BYL719), a Specific PI3Kα Inhibitor. (Discusses bioisosteric replacement of aliphatic rings).

  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity.
  • PubChem. (n.d.). Compound Summary: 2-(Tetrahydropyran-4-yloxy)aniline.[3][4] National Library of Medicine. Retrieved from

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (General reference for ether bioisosteres).

Sources

Exploratory

2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline as a kinase inhibitor scaffold

An In-Depth Technical Guide to the 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Scaffold for Kinase Inhibition Introduction: The Quest for Specificity and Potency in Kinase Inhibition Protein kinases, numbering over 5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Scaffold for Kinase Inhibition

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are central regulators of a vast array of cellular processes, including proliferation, differentiation, and survival.[1] Their deregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The development of small-molecule kinase inhibitors has revolutionized modern therapeutics, with dozens of approved drugs transforming patient outcomes.[1]

The majority of these inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding site within the kinase catalytic domain.[1][2] This shared binding site presents a significant challenge: achieving selectivity for a specific kinase among a large and structurally similar family to minimize off-target effects and associated toxicities. The key to overcoming this challenge lies in the strategic design of molecular scaffolds that can form specific, high-affinity interactions with unique features of the target kinase's ATP pocket.[4][5]

This guide focuses on the 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline moiety, a privileged scaffold that has emerged in the design of potent and selective kinase inhibitors. We will dissect the constituent parts of this scaffold, exploring the synergistic contributions of the ortho-fluoro substituent, the aniline core, and the tetrahydropyran (THP) group. Through an analysis of its synthesis, mechanism of action, and structure-activity relationships (SAR), we will illuminate why this particular arrangement of atoms provides a robust foundation for the development of next-generation kinase inhibitors.

Dissecting the Scaffold: A Trifecta of Strategic Chemical Moieties

The efficacy of the 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline scaffold is not accidental; it is the result of a deliberate combination of functional groups, each chosen for its ability to confer advantageous physicochemical and pharmacological properties.

The Strategic Role of the Ortho-Fluoro Substituent

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[6] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's biological profile.[7][8]

  • Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the fluorine atom significantly reduces the basicity of the adjacent aniline nitrogen.[7] This is a critical feature for kinase inhibitors, as a lower pKa can reduce off-target interactions with other biological molecules and improve cell permeability, ultimately enhancing oral bioavailability.

  • Metabolic Stability: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with fluorine can block this metabolic pathway, increasing the drug's half-life and overall exposure.[9]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[10] In the context of a kinase inhibitor, the ortho-fluoro group can orient the aniline moiety for optimal hydrogen bonding with the kinase hinge region and form productive contacts with nearby hydrophobic residues.[9]

The Tetrahydropyran (THP) Moiety: More Than a Solubilizing Group

The tetrahydropyran (THP) ring is a versatile heterocyclic motif frequently employed in drug discovery to enhance pharmacokinetic properties.[11][12] It is often considered a "conformationally restrained ether" and serves as a valuable bioisostere for more lipophilic groups like cyclohexane.[13]

  • Improved ADME Properties: Compared to its carbocyclic analog, cyclohexane, the THP ring has lower lipophilicity due to the presence of the oxygen atom.[13] This reduction in lipophilicity can lead to improved aqueous solubility, reduced plasma protein binding, and a more favorable overall absorption, distribution, metabolism, and excretion (ADME) profile.[13]

  • Hydrogen Bond Acceptor: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that can enhance binding affinity and selectivity.[13][14]

  • Vectorial Exit Point: The 4-position of the THP ring provides a convenient and sterically accessible point for further chemical modification, allowing chemists to project vectors into different regions of the kinase binding pocket to optimize potency and selectivity.

The Aniline Core: A Classic Hinge-Binder

The aniline moiety is a well-established "hinge-binding" fragment in a multitude of kinase inhibitors. The kinase hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and forms the backbone of the ATP-binding site. The NH group of the aniline can act as a hydrogen bond donor, while one of the nearby backbone carbonyls of the hinge region acts as an acceptor, forming a critical interaction that anchors the inhibitor in the active site. The strategic placement of substituents on the aniline ring is a common approach to modulate the inhibitor's potency and selectivity profile.[15][16]

Synthesis and Derivatization: Building the Core

The synthesis of the 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The high electrophilicity of the carbon bearing a fluorine atom, further activated by an ortho-nitro group, facilitates displacement by the hydroxyl group of tetrahydro-2H-pyran-4-ol. Subsequent reduction of the nitro group yields the desired aniline.

Protocol: Synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Step 1: O-Arylation

  • To a solution of tetrahydro-2H-pyran-4-ol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 1,2-difluoro-3-nitrobenzene (1.0 equivalent) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-((2-fluoro-6-nitrophenyl)oxy)tetrahydro-2H-pyran.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in ethanol or methanol.

  • Add palladium on carbon (10 mol %) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, which can be used in subsequent steps without further purification.

G cluster_0 Step 1: O-Arylation cluster_1 Step 2: Nitro Reduction Tetrahydropyran-4-ol Tetrahydropyran-4-ol Alkoxide Formation Alkoxide Formation Tetrahydropyran-4-ol->Alkoxide Formation NaH, DMF 1,2-Difluoro-3-nitrobenzene 1,2-Difluoro-3-nitrobenzene SNAr Reaction SNAr Reaction 1,2-Difluoro-3-nitrobenzene->SNAr Reaction Alkoxide Formation->SNAr Reaction 80 °C Intermediate Product 4-((2-Fluoro-6-nitrophenyl)oxy) tetrahydro-2H-pyran SNAr Reaction->Intermediate Product Reduction Reduction Intermediate Product->Reduction H2, Pd/C, EtOH Final Product 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Reduction->Final Product

Fig 1. Synthetic workflow for the core scaffold.

Mechanism of Action: Anchoring in the ATP-Binding Site

The 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline scaffold is designed to act as an ATP-competitive inhibitor. Its constituent parts work in concert to occupy the adenine-binding region of the kinase ATP pocket, preventing the binding of the natural substrate, ATP, and thereby inhibiting phosphotransferase activity.

  • Hinge Binding: The aniline -NH2 group forms one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, serving as the primary anchor for the molecule.

  • Hydrophobic Interactions: The fluorinated phenyl ring occupies a hydrophobic pocket adjacent to the adenine-binding site.

  • Solvent Front Exposure: The THP moiety is typically positioned to extend towards the solvent-exposed region of the ATP-binding site, where its hydrophilicity is well-tolerated and its oxygen can form additional hydrogen bonds with nearby residues or water molecules.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (e.g., Met) hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val) solvent_front Solvent-Exposed Region (e.g., Asp, Lys) aniline Aniline Core aniline->hinge H-Bonds fluoro_phenyl 2-Fluoro-phenyl fluoro_phenyl->hydrophobic_pocket Hydrophobic Interactions thp THP Moiety thp->solvent_front Polar Interactions

Fig 2. Proposed binding mode of the scaffold.

Structure-Activity Relationship (SAR) and Optimization

The 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline scaffold serves as a template for further optimization. SAR studies involve systematically modifying the core structure to enhance potency against the target kinase and improve selectivity over other kinases. A common strategy is to couple the aniline nitrogen to a heterocyclic core, such as a quinazoline, pyrimidine, or pyrazole, which can provide additional interaction points within the ATP-binding site.

A notable example of a drug candidate built upon this concept is Saracatinib (AZD0530) , a potent dual inhibitor of c-Src and Abl kinases.[17][18] In Saracatinib, the aniline nitrogen is linked to a quinazoline core, and the THP ether is at the 5-position of the quinazoline ring, demonstrating the versatility of these building blocks.[17]

Table 1: Hypothetical SAR Data for Scaffold Derivatives against a Target Kinase

Compound IDR1 (Aniline substitution)R2 (THP modification)IC50 (nM)Rationale for Change
1 (Core) -HTetrahydropyran500Starting scaffold.
2 4-QuinazolineTetrahydropyran50Addition of a hinge-binding heterocycle enhances potency.
3 4-PyrimidineTetrahydropyran75Alternative heterocycle maintains good activity.
4 4-QuinazolineCyclohexane250Increased lipophilicity reduces activity, highlighting the benefit of the THP moiety.[13]
5 4-Quinazoline(S)-3-OH-Tetrahydropyran25Addition of H-bond donor improves affinity.[19]
6 4-QuinazolineN-Me-Piperidine150Basic nitrogen may cause off-target effects or poor PK, reducing overall desirability.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method to determine the IC50 value of a compound against a target kinase.

Objective: To measure the concentration-dependent inhibition of a specific kinase by test compounds.

Materials:

  • Recombinant active kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Streptavidin-coated 96-well plates

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (e.g., PBST)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Pipette 1 µL of each compound dilution into the wells of a 96-well assay plate. Include DMSO-only wells for positive (100% activity) and negative (0% activity) controls.

  • Kinase Reaction: a. Prepare a master mix containing the kinase and biotinylated substrate in kinase assay buffer. b. Add 25 µL of the kinase/substrate mix to each well of the compound plate. c. Pre-incubate for 10-15 minutes at room temperature to allow compound binding. d. Prepare an ATP solution in kinase assay buffer. e. Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells except the negative controls (add buffer instead). f. Incubate the plate at 30 °C for 60 minutes.

  • Detection: a. Stop the reaction by adding an appropriate stop buffer (e.g., EDTA-containing buffer). b. Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated 96-well plate. c. Incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind. d. Wash the plate 3 times with wash buffer. e. Add the phospho-specific primary antibody (diluted in an appropriate blocking buffer) and incubate for 60 minutes. f. Wash the plate 3 times. g. Add the HRP-conjugated secondary antibody and incubate for 60 minutes. h. Wash the plate 5 times. i. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes until color develops. j. Stop the colorimetric reaction by adding 100 µL of stop solution.

  • Data Analysis: a. Read the absorbance at 450 nm using a plate reader. b. Subtract the background (negative control) from all wells. c. Normalize the data to the positive control (DMSO only, 100% activity). d. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection ELISA Detection Compound_Dilution 1. Compound Serial Dilution in DMSO Plate_Compounds 2. Plate Compounds (1 µL/well) Compound_Dilution->Plate_Compounds Add_Kinase 3. Add Kinase + Substrate Mix Plate_Compounds->Add_Kinase Pre_Incubate 4. Pre-incubate (15 min) Add_Kinase->Pre_Incubate Add_ATP 5. Add ATP to Initiate Reaction Pre_Incubate->Add_ATP Incubate_30C 6. Incubate at 30°C (60 min) Add_ATP->Incubate_30C Stop_Rxn 7. Stop Reaction (EDTA) Incubate_30C->Stop_Rxn Transfer 8. Transfer to Strep Plate Stop_Rxn->Transfer Antibodies 9. Add Primary & Secondary Antibodies Transfer->Antibodies Develop 10. Add TMB & Develop Color Antibodies->Develop Read 11. Add Stop & Read Plate (450 nm) Develop->Read

Fig 3. Experimental workflow for an ELISA-based kinase assay.

Conclusion and Future Perspectives

The 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline scaffold represents a highly successful convergence of key principles in modern medicinal chemistry. The strategic inclusion of an ortho-fluorine atom modulates basicity and blocks metabolism, while the tetrahydropyran moiety confers favorable pharmacokinetic properties and provides an additional site for polar interactions. Anchored by the reliable hinge-binding aniline core, this scaffold provides a robust and versatile platform for the design of potent and selective kinase inhibitors.

Future efforts will likely focus on exploring novel heterocyclic cores to attach to the aniline nitrogen, further probing the chemical space around the THP moiety to engage with less conserved regions of the ATP-binding site, and applying this scaffold to a broader range of kinase targets implicated in various diseases beyond oncology. As our understanding of kinase biology continues to deepen, privileged scaffolds like this one will remain indispensable tools in the pursuit of targeted, safe, and effective medicines.

References

  • Vertex AI Search. (2024, May 16).
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • MDPI. (2023, September 7). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.
  • Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
  • Benchchem. Fluorine in drug discovery: Role, design and case studies.
  • PMC - NIH. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • ACS Publications. (2021, September 29). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • PubMed. (2021, October 25). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Benchchem. The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide.
  • PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • ACS Publications. (2021, November 17). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews.
  • Encyclopedia.pub. (2024, February 27).
  • ChemicalBook. (2023, October 16).
  • PMC.
  • PMC. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][11][13]triazole derivatives as necroptosis inhibitors.

  • PubMed. (2021, April 15). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines.
  • PubMed. (2022, April 1). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • PubMed. (2006, November 2). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.
  • PMC.
  • Journal of Materials Chemistry B (RSC Publishing). Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells.
  • PubMed. (2002, February 15).
  • MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
  • ResearchGate. (2025, August 8). (PDF) Design, Synthesis, Antitumor activity, cell cycle analysis and ELISA assay for Cyclin Dependant Kinase-2 of a new (4-aryl-6-flouro-4H-benzo[2][20] thieno[3, 2-b] pyran) derivatives.

  • PubMed. (2012, September 13). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent.
  • PMC. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • PubMed. (2012, July 1). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2.
  • PubMed. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis.
  • MDPI. (2024, February 15).
  • NIH. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity.
  • Reaction Biology.
  • figshare. (2016, February 29). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor†.
  • YouTube. (2020, January 12). Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY).
  • PubMed. (2018, April 25). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines.
  • MDPI. (2022, April 21). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.

Sources

Foundational

An In-Depth Technical Guide to Predicting the Metabolic Stability of Pyran-yloxy Aniline Intermediates

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its potential success...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a compound is a pivotal determinant of its potential success or failure.[1][2] It refers to a drug's capacity to withstand chemical alteration by the body's metabolic machinery, primarily housed within the liver.[1] A compound with poor metabolic stability is often rapidly metabolized and eliminated, which can necessitate more frequent dosing to maintain therapeutic concentrations.[1] This can be inconvenient for patients and may lead to poor adherence to the treatment regimen.[3] Conversely, molecules with enhanced metabolic stability can maintain their therapeutic effects for longer durations, improving patient compliance and overall outcomes.[1][3]

The liver, equipped with a diverse arsenal of enzymes, most notably the cytochrome P450 family, is the primary site of drug metabolism.[3] This metabolic process can either activate or deactivate a drug, thereby influencing its efficacy and safety profile.[1] To be effective, a drug must reach its intended target in the body at a sufficient concentration and for an adequate period.[1] Therefore, a thorough understanding and optimization of metabolic stability are crucial to minimize the formation of potentially harmful metabolites.[1] Drug designers must strike a delicate balance, ensuring a drug is metabolized at a rate that preserves its efficacy while preventing the accumulation of toxic byproducts.[1]

This guide provides an in-depth exploration of the methodologies used to predict the metabolic stability of pyran-yloxy aniline intermediates, a chemical scaffold of significant interest in medicinal chemistry. We will delve into the common metabolic pathways, in vitro experimental protocols, data interpretation, and strategies for optimizing the metabolic stability of these promising compounds.

Forecasting Metabolic Fate: Common Pathways for Pyran-yloxy Aniline Intermediates

The metabolic fate of a pyran-yloxy aniline intermediate is largely dictated by the enzymatic machinery of the liver, which catalyzes a variety of biotransformations. The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450 (CYP) enzymes.[3] These enzymes are responsible for the oxidative metabolism of approximately 75% of commercially available drugs.[3] For pyran-yloxy aniline intermediates, several metabolic pathways are of particular importance:

  • Aromatic Hydroxylation: The aniline ring is susceptible to hydroxylation at the ortho- and para-positions relative to the amino group. This is a common metabolic pathway for aromatic amines.

  • N-Dealkylation and N-Oxidation: The amino group of the aniline moiety can undergo oxidative dealkylation if substituted, or oxidation to form hydroxylamines and nitroso derivatives.

  • Oxidation of the Pyran Ring: The pyran ring can be a site of oxidation, potentially leading to ring-opening or the formation of more polar metabolites.

  • Ether Cleavage: The ether linkage between the pyran and aniline moieties can be a target for oxidative cleavage.

  • Phase II Conjugation: Following Phase I metabolism (oxidation, reduction, hydrolysis), the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. Intact hepatocytes are considered the "gold standard" for in vitro metabolism evaluation as they contain both Phase I and Phase II enzymes.[4][5]

The following diagram illustrates the potential metabolic pathways for a generic pyran-yloxy aniline intermediate:

Metabolic_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Pyran-yloxy\nAniline Pyran-yloxy Aniline Aromatic Hydroxylation Aromatic Hydroxylation Pyran-yloxy\nAniline->Aromatic Hydroxylation CYP450 N-Oxidation N-Oxidation Pyran-yloxy\nAniline->N-Oxidation CYP450, FMO Pyran Ring Oxidation Pyran Ring Oxidation Pyran-yloxy\nAniline->Pyran Ring Oxidation CYP450 Ether Cleavage Ether Cleavage Pyran-yloxy\nAniline->Ether Cleavage CYP450 Conjugated Metabolites Conjugated Metabolites Aromatic Hydroxylation->Conjugated Metabolites UGTs, SULTs N-Oxidation->Conjugated Metabolites UGTs, SULTs Pyran Ring Oxidation->Conjugated Metabolites UGTs, SULTs Ether Cleavage->Conjugated Metabolites UGTs, SULTs

Potential metabolic pathways for pyran-yloxy aniline intermediates.

In Vitro Assays: The Workhorses of Metabolic Stability Prediction

A variety of in vitro test systems are available to predict the metabolic stability of compounds, including liver microsomes, hepatocytes, S9 fractions, and recombinant enzymes.[6] The two most commonly employed assays in early drug discovery are the liver microsomal stability assay and the hepatocyte stability assay.[4][7]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s.[4][8] This assay is a cost-effective and high-throughput method for assessing Phase I metabolism.[8]

Experimental Protocol: Liver Microsomal Stability Assay [8][9]

  • Preparation:

    • Thaw pooled human liver microsomes at 37°C.[10]

    • Dilute the microsomes to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9]

    • Prepare a working solution of the test compound (e.g., 1 µM) in the same buffer. The final concentration of organic solvent (like DMSO) should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[11]

  • Incubation:

    • Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[9]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile, often containing an internal standard for analytical quantification.[5][8]

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5][8][12]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[4][5]

Experimental Protocol: Hepatocyte Stability Assay [5][13][14]

  • Cell Preparation:

    • Thaw cryopreserved primary human hepatocytes and assess their viability.

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 0.5 million cells/mL).[13]

  • Incubation:

    • Incubate the hepatocyte suspension with the test compound (e.g., 1 µM) at 37°C in a shaking water bath or on an orbital shaker.[5][13][15]

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[9]

  • Reaction Quenching and Sample Preparation:

    • Terminate the reaction at each time point by adding the cell suspension to cold acetonitrile containing an internal standard.[14]

    • Centrifuge the samples to remove cell debris.

  • Analysis:

    • Quantify the remaining parent compound in the supernatant using LC-MS/MS.[13]

The following diagram illustrates the general workflow for in vitro metabolic stability assays:

Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prepare Test System Prepare Test System (Microsomes or Hepatocytes) Incubate Incubate at 37°C with Cofactors (if needed) Prepare Test System->Incubate Prepare Compound Prepare Test Compound and Controls Prepare Compound->Incubate Time Points Sample at Multiple Time Points Incubate->Time Points Quench Quench Reaction (e.g., with Acetonitrile) Time Points->Quench Process Process Sample (e.g., Centrifuge) Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS

General workflow for in vitro metabolic stability assays.

Interpreting the Data: From In Vitro Results to In Vivo Predictions

The data obtained from metabolic stability assays are used to calculate key parameters that help predict a compound's pharmacokinetic behavior in vivo.[6]

  • Half-Life (t½): This is the time required for 50% of the parent compound to be metabolized.[16] It is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time.

  • Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[16] It is calculated from the half-life and the concentration of the protein or cells in the incubation.[15]

These in vitro data can be used to rank-order compounds based on their metabolic stability and to predict in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and in vivo half-life.[16][17]

Table 1: Hypothetical Metabolic Stability Data for a Series of Pyran-yloxy Aniline Analogs

Compound IDt½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
PYA-0014515.4Low
PYA-0021257.8High
PYA-003>120<5.8Very Low
PYA-0042527.7Moderate

Structure-Activity Relationships (SAR) for Enhancing Metabolic Stability

Understanding the relationship between a compound's structure and its metabolic stability is crucial for designing more drug-like molecules.[18] For pyran-yloxy aniline intermediates, several strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Hotspots: If a particular position on the aromatic ring is identified as a site of significant metabolism, introducing a blocking group, such as a fluorine atom, can prevent hydroxylation.[18]

  • Modulating Electronic Properties: Introducing electron-withdrawing groups on the aniline ring can decrease its susceptibility to oxidation.

  • Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolic enzymes.

  • Scaffold Hopping: In some cases, replacing the aniline or pyran moiety with a different, more stable ring system can improve the overall metabolic profile.[19] For example, replacing a benzene ring with a pyridine has been shown to increase metabolic stability.[19]

Conclusion: A Pathway to Optimized Drug Candidates

The prediction of metabolic stability is an indispensable component of modern drug discovery. For pyran-yloxy aniline intermediates, a systematic approach that combines an understanding of potential metabolic pathways with robust in vitro assays and insightful data interpretation is essential for identifying and optimizing promising drug candidates. By proactively addressing metabolic liabilities through strategic structural modifications, researchers can significantly improve the pharmacokinetic profiles of these compounds, ultimately increasing their chances of becoming safe and effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Synapse. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • PubMed. (2015, May 1). Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Retrieved from [Link]

  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Synapse. Retrieved from [Link]

  • PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • PubMed. (n.d.). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Retrieved from [Link]

  • NCBI. (2020, October 11). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from [Link]

  • Oxford Academic. (2025, December 10). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science and Technology. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • PMC. (n.d.). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • PMC. (2020, August 18). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • PMC. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2022, July). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • PubMed. (2023, June 15). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

  • PMC. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • MDPI. (2024, December 22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2026, February 2). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • PubMed. (2013, December 16). Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Synthesis of 2,6-Disubstituted Anilines

This technical guide details the synthesis of 2,6-disubstituted anilines, a structural motif critical to pharmacophores like lidocaine and diclofenac, yet synthetically challenging due to significant steric hindrance at...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2,6-disubstituted anilines, a structural motif critical to pharmacophores like lidocaine and diclofenac, yet synthetically challenging due to significant steric hindrance at the ortho positions.

Executive Summary

The 2,6-disubstituted aniline scaffold represents a "privileged structure" in medicinal chemistry. The steric bulk at the ortho positions creates a rotational barrier that enhances metabolic stability and bioavailability. However, this same steric shield renders standard nucleophilic aromatic substitution (


) kinetically incompetent. This guide delineates three validated pathways to access this scaffold: (1) Metal-Catalyzed Cross-Coupling  (for complex/lab-scale synthesis), (2) Friedel-Crafts Alkylation  (for industrial dialkyl anilines), and (3) The Classical Nitro-Reduction  (for bulk precursors).

Part 1: Strategic Analysis & Pathway Selection

The selection of a synthetic route is dictated by the nature of the substituents (


) and the availability of the starting material.
The "Orthogonal" Decision Matrix
  • Scenario A (Complex R groups): If

    
     contains sensitive functionality (esters, nitriles) or is an aryl group, Buchwald-Hartwig Amination  is the gold standard.
    
  • Scenario B (Simple Alkyl R groups): If

    
     is a simple alkyl chain (e.g., isopropyl, methyl) and the scale is multi-gram to kilogram, Friedel-Crafts Alkylation  or Nitro-Reduction  is preferred.
    
  • Scenario C (Carboxylic Acid Precursor): If the starting material is a 2,6-disubstituted benzoic acid, the Hofmann Rearrangement is the most direct route.

G Start Start: Define Substituents (R) Decision1 Are R groups simple Alkyls? Start->Decision1 Decision2 Is the precursor a Benzoic Acid? Decision1->Decision2 No (Complex/Aryl) PathB Pathway B: Friedel-Crafts Alkylation (High Temp/Pressure) Decision1->PathB Yes (e.g., Isopropyl) PathA Pathway A: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) Decision2->PathA No (Aryl Halide Precursor) PathC Pathway C: Hofmann Rearrangement (Oxidative Decarboxylation) Decision2->PathC Yes

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substituent nature and precursor availability.

Part 2: Buchwald-Hartwig Amination (The Modern Standard)

For drug discovery, this is the most versatile method. Standard Pd-catalysis often fails with 2,6-disubstitution due to the inability of the amine to coordinate to the Pd(II) center (steric clash). Success relies on specific Dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) that facilitate the reductive elimination step.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] In sterically crowded systems, the rate-limiting step is often the amine binding or reductive elimination. Ligands like BrettPhos are bulky enough to enforce a mono-ligated Pd species (increasing reactivity) while preventing the formation of inactive dimeric species.

Validated Protocol: Coupling of 2,6-Disubstituted Aryl Chlorides

Target: Synthesis of N-functionalized 2,6-dimethylaniline derivatives.

Reagents:

  • Substrate: 2-chloro-1,3-dimethylbenzene (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: BrettPhos or RuPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv) or K₂CO₃ (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with Pd(OAc)₂, Ligand, and Base. Cycle with Argon/Vacuum (3x) to remove O₂ (Critical: O₂ oxidizes the phosphine ligand).

  • Addition: Add the aryl chloride and amine via syringe. Add anhydrous solvent (0.2 M concentration relative to halide).

  • Activation: Heat the sealed vessel to 100°C.

    • Note: Conversion usually requires 2–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove Pd black.

  • Validation: Analyze via LC-MS. Expect >90% conversion. If conversion is low, switch to the pre-catalyst BrettPhos Pd G4 to ensure efficient initiation.

Part 3: Classical Nitro-Reduction (The Industrial Workhorse)

When the 2,6-disubstituted nitrobenzene precursor is available (e.g., via nitration of m-xylene), reduction is the most cost-effective route.

Comparative Reduction Methods
MethodReagentsSpecificityProsCons
Bechamp Fe / HCl (cat.)[2]HighScalable, cheap, tolerates halidesIron waste sludge
Catalytic H₂ / Pd-CLowClean workup, 100% atom economyDehalogenates Ar-Cl/Br
Stannous SnCl₂ / HClMediumSelective for -NO₂ over -CHOStoichiometric tin waste
Validated Protocol: Fe-Mediated Reduction (Bechamp)

Target: 2,6-Dichloroaniline from 2,6-dichloronitrobenzene.

Step-by-Step Methodology:

  • Suspension: Suspend 2,6-dichloronitrobenzene (10 mmol) in Ethanol/Water (3:1, 20 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (1.0 equiv).

    • Why NH₄Cl? It acts as a mild electrolyte/acid source, preventing the harsh conditions of concentrated HCl.

  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

  • Monitoring: TLC will show the disappearance of the yellow nitro spot and appearance of the fluorescent amine spot.

  • Workup: Filter hot through Celite (remove Iron oxides). Basify filtrate with NaHCO₃, extract with EtOAc.

Part 4: Hofmann Rearrangement (The Carboxylic Route)

This pathway is unique because it allows you to construct the aniline nitrogen from a carbonyl group. It is ideal when you have a 2,6-disubstituted benzoic acid.

Mechanism & Signaling

The reaction transforms a primary amide into a primary amine with the loss of one carbon (as CO₂).[3][4][5]

Hofmann Amide 1° Amide (R-CONH2) N_Bromo N-Bromoamide (R-CONHBr) Amide->N_Bromo Br2 / NaOH Nitrene Acyl Nitrene (Intermediate) N_Bromo->Nitrene -HBr Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Rearrangement (Retention of Config) Amine 1° Amine (R-NH2) Isocyanate->Amine Hydrolysis (-CO2)

Figure 2: Mechanistic flow of the Hofmann Rearrangement, highlighting the isocyanate intermediate.[6]

Validated Protocol: Hypervalent Iodine (Greener Alternative)

Traditional Br₂/NaOH is harsh. The modern approach uses PIDA (Phenyliodine(III) diacetate) .

Reagents:

  • 2,6-Disubstituted Benzamide (1.0 equiv)

  • PIDA (1.1 equiv)

  • Solvent: MeCN / H₂O (1:1)

Methodology:

  • Dissolve amide in MeCN/H₂O.

  • Add PIDA at 0°C.

  • Stir at RT for 4–12 hours.

  • Self-Validation: The reaction releases CO₂.[3] Cessation of bubbling is a visual indicator of completion.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Kier, M. J., et al. (2019). "Direct Synthesis of Sterically Congested 2,6-Disubstituted Anilines." Journal of the American Chemical Society.[4] Link

  • Organic Syntheses. (1998).[7] "N-Cyclohexyl-2,6-diisopropylaniline."[7] Org.[6][7][8][9][10] Synth. 75, 78. Link

  • Baumgartner, M. T., et al. (2006). "Nucleophilic substitution on 2,6-disubstituted nitrobenzenes." Journal of Organic Chemistry. Link

  • Yoshida, S., et al. (2015). "Hofmann Rearrangement Using Hypervalent Iodine Reagents." Organic Letters. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

An Application Note for the Synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Introduction: A Key Building Block in Modern Drug Discovery 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a substituted anilin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Introduction: A Key Building Block in Modern Drug Discovery

2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of complex bioactive molecules. The unique arrangement of its functional groups—a nucleophilic aniline, a sterically influential and metabolically stable tetrahydropyran (THP) ether, and an electronically modifying fluorine atom—makes it a valuable scaffold in medicinal chemistry. This structure is often incorporated into the design of kinase inhibitors and other targeted therapeutics, where the specific substitution pattern is engineered to optimize binding affinity, selectivity, and pharmacokinetic properties.

This document provides a detailed, two-step protocol for the synthesis of this key intermediate, beginning from commercially available 2,6-difluoronitrobenzene. The chosen synthetic strategy prioritizes efficiency, scalability, and high purity of the final product. We will delve into the chemical principles behind each step, offering insights into the reaction mechanisms and the rationale for the selected reagents and conditions.

Overall Synthetic Strategy

The synthesis is accomplished via a robust two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the aryl ether linkage by reacting 2,6-difluoronitrobenzene with tetrahydro-2H-pyran-4-ol.

  • Nitro Group Reduction: Conversion of the intermediate nitro-aryl ether to the target aniline derivative via catalytic hydrogenation.

G SM 2,6-Difluoronitrobenzene + Tetrahydro-2H-pyran-4-ol Intermediate 4-(3-Fluoro-2-nitrophenoxy) tetrahydro-2H-pyran SM->Intermediate Step 1: S_N_Ar Reaction (NaH, Anhydrous THF) Product 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Intermediate->Product Step 2: Reduction (H₂, Pd/C, Ethanol)

Caption: High-level overview of the two-step synthesis protocol.

Part 1: Synthesis of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

Principle and Rationale

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,6-difluoronitrobenzene, is highly activated for this transformation. The strong electron-withdrawing nitro group (-NO₂) significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1] The fluorine atoms are excellent leaving groups in this context.

Tetrahydro-2H-pyran-4-ol is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide nucleophile. This alkoxide then attacks one of the carbon atoms bearing a fluorine, proceeding through a resonance-stabilized Meisenheimer complex intermediate before expelling a fluoride ion to yield the desired aryl ether. Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent quenching of the highly reactive sodium hydride.

cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Intermediate Product Alcohol Tetrahydro-2H-pyran-4-ol Alkoxide Alkoxide Formation (Anhydrous THF, 0 °C to RT) Alcohol->Alkoxide NaH NaH NaH->Alkoxide ArylHalide 2,6-Difluoronitrobenzene SNAr SNAr Reaction (RT, 12-16 h) ArylHalide->SNAr Alkoxide->SNAr Nucleophilic Attack Workup Aqueous Workup & Extraction (EtOAc) SNAr->Workup Purification Column Chromatography Workup->Purification Intermediate 4-(3-Fluoro-2-nitrophenoxy) tetrahydro-2H-pyran Purification->Intermediate

Caption: Experimental workflow for the SNAr reaction step.

Detailed Experimental Protocol
  • Reagent Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 25.0 mmol, 1.2 eq).

  • Solvent Addition: Wash the NaH three times with dry hexanes to remove the mineral oil, then carefully suspend the NaH in anhydrous THF (50 mL).

  • Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Dissolve tetrahydro-2H-pyran-4-ol (2.15 g, 21.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • SNAr Reaction: Re-cool the mixture to 0 °C. Add a solution of 2,6-difluoronitrobenzene (3.34 g, 21.0 mmol, 1.0 eq) in anhydrous THF (15 mL) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the pure intermediate as a pale yellow oil.

Part 2: Synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Principle and Rationale

The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and simple workup procedure.[1] Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose.

The reaction is carried out under an atmosphere of hydrogen gas. The nitro compound, dissolved in a suitable solvent like ethanol, is exposed to the catalyst and hydrogen. The nitro group is rapidly and selectively reduced to the corresponding aniline on the surface of the palladium catalyst. The workup simply involves filtering off the solid catalyst, making this a very "green" and atom-economical method.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL hydrogenation flask, add the intermediate, 4-(3-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran (4.0 g, 16.6 mmol, 1.0 eq), and dissolve it in ethanol (80 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~400 mg, 10% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon. Purge the flask with hydrogen gas three times.

  • Reaction Conditions: Pressurize the vessel to 50 psi (or maintain a positive pressure with the balloon) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, typically as a light brown solid or oil that may crystallize upon standing. Further purification is often not necessary if the starting material was pure.

Data Summary and Expected Results

StepReactant 1Reactant 2Key ReagentSolventTypical YieldPurity (by ¹H NMR)
1 2,6-DifluoronitrobenzeneTetrahydro-2H-pyran-4-olNaHAnhydrous THF75-85%>97%
2 Nitro IntermediateH₂ (gas)10% Pd/CEthanol90-98%>98%

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen Gas (H₂): Extremely flammable. Ensure all hydrogenation procedures are performed in a well-ventilated area, away from ignition sources. Use proper grounding and equipment designed for hydrogenation.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle with care, preferably as a wet paste or by adding it to the solvent in an inert atmosphere.

  • Solvents: Anhydrous THF, ethanol, and ethyl acetate are flammable. Handle in a fume hood and avoid open flames or sparks.

References

  • Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. (2025). Vertex AI Search.
  • SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION. (2006). Taylor & Francis Online. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Valeur, E., & Roche, D. (2008). Efficient, Mild, Parallel and Purification-Free Synthesis of Aryl Ethers via the Mitsunobu Reaction. Synlett.
  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. (2012). American Chemical Society.
  • The Role of 2,6-Difluoronitrobenzene in Advanced Organic Synthesis. (2026). Advanced Organic Synthesis.
  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). PubMed. [Link]

Sources

Application

Application Note: Strategic Coupling of 2-Fluoro-6-aminophenol with Tetrahydropyran Derivatives for Pharmaceutical Synthesis

Introduction The synthesis of aryl ethers, particularly those incorporating a tetrahydropyran (THP) moiety, is a cornerstone of modern medicinal chemistry. The THP group serves as a crucial pharmacophore and a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of aryl ethers, particularly those incorporating a tetrahydropyran (THP) moiety, is a cornerstone of modern medicinal chemistry. The THP group serves as a crucial pharmacophore and a versatile protecting group for hydroxyl functionalities.[1][2] This application note provides a detailed guide to the reaction conditions for coupling 2-fluoro-6-aminophenol with various tetrahydropyran derivatives. The presence of both a fluorine atom and an amino group on the phenolic ring introduces unique electronic and steric considerations that necessitate a careful selection of synthetic strategies to achieve optimal yields and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

Mechanistic Considerations and Strategic Approaches

The coupling of a phenol with a tetrahydropyran derivative to form a THP ether can be broadly categorized into two primary mechanistic pathways: acid-catalyzed addition to 3,4-dihydro-2H-pyran (DHP) and nucleophilic substitution on a tetrahydropyran ring bearing a suitable leaving group.

Acid-Catalyzed Tetrahydropyranylation

The most common method for the formation of THP ethers involves the acid-catalyzed reaction of an alcohol or phenol with DHP.[2] The mechanism proceeds via protonation of the double bond in DHP to form a resonance-stabilized carbocation, which is then attacked by the hydroxyl group of the phenol.[2]

However, the presence of an amino group in 2-fluoro-6-aminophenol complicates this straightforward approach. The basic amino group can be protonated by the acid catalyst, deactivating the aromatic ring and potentially leading to undesired side reactions. Therefore, protection of the amino group is often a prerequisite for this method.

Nucleophilic Substitution Approaches

An alternative strategy involves the nucleophilic attack of the phenoxide of 2-fluoro-6-aminophenol on a tetrahydropyran derivative with a good leaving group, such as a halide. This approach, a variation of the Williamson ether synthesis, is performed under basic conditions, which deprotonates the phenolic hydroxyl to form a more potent nucleophile.[3][4]

A particularly effective and mild method for achieving this transformation is the Mitsunobu reaction.[5][6] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of an alcohol for nucleophilic attack by a pronucleophile, in this case, the phenol.[5][7] The Mitsunobu reaction is renowned for its mild conditions and stereochemical inversion at the alcohol center, although the latter is not relevant when coupling with a symmetrical tetrahydropyran derivative.[6][8]

Given the sensitive nature of 2-fluoro-6-aminophenol, the Mitsunobu reaction often presents the most reliable and high-yielding route. It avoids the harsh acidic conditions of the DHP method and the potentially strong basic conditions of the Williamson ether synthesis.

Experimental Protocols

This section outlines detailed protocols for the coupling of 2-fluoro-6-aminophenol with tetrahydropyran derivatives, with a primary focus on the Mitsunobu reaction.

Protocol 1: Mitsunobu Coupling of 2-Fluoro-6-aminophenol with Tetrahydro-2H-pyran-2-ol

This protocol describes the O-alkylation of 2-fluoro-6-aminophenol with a commercially available tetrahydropyranol.

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_reagents Reagents cluster_reaction Reaction Vessel (THF, 0°C to RT) cluster_workup Workup & Purification Phenol 2-Fluoro-6-aminophenol Mixing Combine Reagents Phenol->Mixing Alcohol Tetrahydro-2H-pyran-2-ol Alcohol->Mixing PPh3 Triphenylphosphine PPh3->Mixing DIAD DIAD/DEAD DIAD->Mixing Slow Addition Quench Quench Reaction Mixing->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 2-(2-Fluoro-6-aminophenoxy) tetrahydro-2H-pyran Purify->Product

Caption: Experimental workflow for the Mitsunobu coupling.

Materials:

  • 2-Fluoro-6-aminophenol

  • Tetrahydro-2H-pyran-2-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[9]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-fluoro-6-aminophenol (1.0 eq.), tetrahydro-2H-pyran-2-ol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the phenol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(2-fluoro-6-aminophenoxy)tetrahydro-2H-pyran.

Table 1: Representative Reaction Parameters for Mitsunobu Coupling

ParameterRecommended ConditionRationale/Comment
Solvent Anhydrous THFGood solubility for reactants and intermediates. Other aprotic solvents like dichloromethane (DCM) or dioxane can also be used.[9][10]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction upon addition of the azodicarboxylate.[5]
Stoichiometry Phenol (1.0 eq.), Alcohol (1.1-1.5 eq.), PPh₃ (1.5 eq.), DIAD/DEAD (1.5 eq.)An excess of the alcohol and reagents ensures complete consumption of the limiting phenol.
Reaction Time 4-16 hoursVaries depending on the specific substrates; monitor by TLC.
Work-up Aqueous NaHCO₃ quenchNeutralizes any acidic byproducts.
Protocol 2: Acid-Catalyzed Coupling with 3,4-Dihydro-2H-pyran (DHP) following Amino Group Protection

This protocol is a two-step process involving the protection of the amino group followed by the acid-catalyzed etherification.

Step 1: Protection of the Amino Group

The amino group of 2-fluoro-6-aminophenol can be protected using various standard protecting groups, such as tert-butyloxycarbonyl (Boc) or acetyl (Ac).[11][12] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

Step 2: Acid-Catalyzed Etherification

Diagram of the Acid-Catalyzed Etherification Mechanism:

DHP_Mechanism cluster_reactants cluster_mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Protonation Protonation of DHP DHP->Protonation + H⁺ Phenol Protected 2-Fluoro-6-aminophenol Attack Nucleophilic Attack by Phenol Phenol->Attack Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Carbocation->Attack Deprotonation Deprotonation Attack->Deprotonation - H⁺ Product Protected THP Ether Deprotonation->Product

Sources

Method

Application Note: Buchwald-Hartwig Amination of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Abstract This technical guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (hereafter referred to as Substrate-A ). This specific aniline prese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized protocol for the Buchwald-Hartwig cross-coupling of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (hereafter referred to as Substrate-A ). This specific aniline presents a unique synthetic challenge due to its 2,6-disubstitution pattern, combining the electronic deactivation of an ortho-fluorine with the significant steric bulk of an ortho-tetrahydropyranyl ether. Standard catalytic systems often fail to promote the amine coordination step or suffer from slow reductive elimination. This protocol utilizes BrettPhos Pd G3 precatalyst technology to overcome these kinetic barriers, ensuring high yields (>85%) and reproducibility in medicinal chemistry and early-phase process development.

Substrate Analysis & Mechanistic Rationale

The Challenge: Sterics vs. Electronics

Substrate-A is a "privileged scaffold" fragment often found in kinase inhibitors (e.g., targeting RIPK1 or c-Src). Its reactivity profile is governed by two opposing forces:

  • Steric Hindrance (The Primary Barrier): The bulky tetrahydro-2H-pyran-4-yloxy group at the C6 position, combined with the Fluorine at C2, creates a "steric wall" around the nucleophilic nitrogen. In the catalytic cycle, this severely retards the Amine Coordination step (binding of the amine to the Pd(II) intermediate).

  • Electronic Effect: The C2-Fluorine is inductively electron-withdrawing, reducing the basicity and nucleophilicity of the aniline nitrogen, further slowing the attack on the Pd center.

The Solution: Ligand & Catalyst Selection

To couple this difficult nucleophile with a heteroaryl halide (e.g., a chloropyrimidine or chloropyridine), the catalyst system must possess:

  • High Steric Demand: To force the formation of the monoligated Pd(0) species.

  • Electron Richness: To facilitate oxidative addition of the aryl halide.

  • Specific Geometry: To create a binding pocket that accommodates the ortho-substituents of the aniline while promoting reductive elimination.

Selected System:

  • Ligand: BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl-(1,1'-biphenyl)-2-yl]phosphine). Its large bulk and methoxy groups promote the coupling of primary amines without allowing competitive

    
    -hydride elimination.
    
  • Precatalyst: BrettPhos Pd G3 (Third Generation Buchwald Precatalyst). This ensures the rapid, quantitative generation of the active L-Pd(0) species even at moderate temperatures, avoiding the induction periods and reproducibility issues associated with Pd(OAc)₂ or Pd₂(dba)₃ mixing.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Amine Binding" bottleneck that this protocol addresses.

BuchwaldCycle PreCat BrettPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-X adds to Pd) ActivePd->OxAdd PdII_Int L-Pd(II)(Ar)(X) OxAdd->PdII_Int AmineBind Amine Coordination (CRITICAL STEP) Substrate-A binds PdII_Int->AmineBind Steric Barrier Deprot Deprotonation (Base removes H) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActivePd Regeneration Product Product (Ar-NH-Substrate-A) RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical amine coordination step hindered by the 2,6-substitution of Substrate-A.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
Aryl Halide (Ar-Cl/Br)1.0ElectrophileHeteroaryl chlorides preferred for cost; Bromides for reactivity.
Substrate-A 1.2Nucleophile2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline.
BrettPhos Pd G3 0.02 - 0.05Catalyst2-5 mol%. Weigh in air, store in dessicator.
NaOtBu 2.5BaseSodium tert-butoxide. Must be stored in glovebox or fresh bottle.
1,4-Dioxane N/ASolventAnhydrous, degassed (sparged with N₂ for 15 min).
Step-by-Step Methodology

Note: While BrettPhos Pd G3 is air-stable, the active catalytic species and the base (NaOtBu) are sensitive to moisture and oxygen. Best results are obtained using Schlenk techniques or a glovebox.

Phase 1: Setup (Glovebox or Schlenk Line)
  • Vessel Preparation: Flame-dry a 20 mL reaction vial (with a Teflon-lined septum cap) and cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add Aryl Halide (1.0 mmol).

    • Add Substrate-A (1.2 mmol, 1.2 equiv).

    • Add NaOtBu (2.5 mmol, 2.5 equiv). Crucial: Ensure base is free-flowing white powder, not yellow/clumped.

    • Add BrettPhos Pd G3 (0.02 mmol, 2 mol%). Increase to 5 mol% for extremely hindered aryl halides.

  • Sealing: Cap the vial tightly. If outside a glovebox, purge the headspace with Nitrogen for 5 minutes via needle.

Phase 2: Reaction
  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration) via syringe.

  • Activation: Stir vigorously at room temperature for 1 minute to disperse solids.

  • Heating: Place the vial in a pre-heated aluminum block at 100°C .

    • Why 100°C? Sterically hindered anilines require high thermal energy to overcome the activation barrier for coordination.

  • Monitoring: Stir for 4–16 hours. Monitor by LC-MS.

    • Success Indicator: Disappearance of Aryl Halide.

    • Common Intermediate: You may see the Pd-oxidative addition complex if the amine binding is too slow.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts and Palladium black.

  • Wash: Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.[1][3]

    • Eluent: Hexanes/EtOAc (Gradient typically 0-50%).

    • Note: The THP ether makes the product slightly more polar than typical aryl amines.

Experimental Workflow Diagram

Workflow cluster_0 Setup (Inert) cluster_1 Reaction cluster_2 Workup Step1 Weigh Solids (Ar-X, Amine, Base, Cat) into Vial Step2 Purge/Seal (Argon/N2) Step1->Step2 Step3 Add Solvent (Dioxane) Step2->Step3 Step4 Heat 100°C (4-16 hrs) Step3->Step4 Step5 Filter (Celite) & Extraction Step4->Step5 Step6 Flash Chromatography Step5->Step6

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation or PoisoningSwitch to RuPhos Pd G3 . RuPhos creates a slightly different pocket that may accommodate the THP group better in specific Ar-X cases.
Hydrodehalogenation (Ar-H formed)

-Hydride Elimination
This is rare with BrettPhos. Ensure solvent is anhydrous. Lower temperature to 80°C and extend time.
Starting Material Remaining Incomplete ActivationIncrease catalyst loading to 5 mol%. Switch base to LHMDS (1.0 M in THF) to prevent Pd-coordination by alkoxide.
Product Decomposition Acid SensitivityThe THP ether is an acetal and can be acid-sensitive. Ensure silica gel is not too acidic (add 1% Et3N to eluent).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • BenchChem Protocols. Experimental Protocol for Buchwald-Hartwig Amination of Anilines.

Sources

Application

Optimization of amide bond formation with 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Application Note: Optimization of Amide Bond Formation with 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline Executive Summary The coupling of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (hereafter referred to as Anil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Amide Bond Formation with 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Executive Summary

The coupling of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (hereafter referred to as Aniline 1 ) to carboxylic acids presents a dual challenge in medicinal chemistry. This substrate features a "perfect storm" of deactivation: the ortho-fluorine atom inductively reduces the nucleophilicity of the amine, while the bulky ortho-tetrahydropyranyl (THP) ether creates significant steric occlusion.

Standard coupling reagents (EDC/HOBt, HBTU) typically result in stalled reactions (<20% conversion) or require excessive heating that promotes decomposition. This guide outlines two optimized protocols—Method A (T3P®) for general high-yield synthesis and Method B (Ghosez’s Reagent) for difficult-to-activate acids—to ensure reliable amide formation.

Chemical Analysis & Mechanistic Insight

To optimize the reaction, one must understand the specific failure modes associated with Aniline 1 .

  • Electronic Deactivation: The fluorine atom at the C2 position exerts a strong inductive effect (-I), lowering the pKa of the anilinium ion and reducing the Lewis basicity of the nitrogen lone pair.

  • Steric Gating: The C6-THP ether is a large, conformationally flexible group. It physically blocks the trajectory of the incoming electrophile (the activated ester/anhydride).

  • The "Wall" Effect: The combination of 2,6-disubstitution forces the nitrogen atoms out of planarity with the phenyl ring, further complicating the orbital overlap required for the tetrahedral intermediate formation.

Visualizing the Activation Pathway

The following diagram illustrates the kinetic bottleneck and the solution provided by high-energy intermediates.

G Acid Carboxylic Acid (R-COOH) Activated High-Energy Intermediate (Acyl Phosphonate / Chloride) Acid->Activated Activation Reagent Coupling Reagent (T3P or Ghosez) Reagent->Activated TS Transition State (High Energy Barrier) Activated->TS + Aniline 1 Aniline Aniline 1 (Sterically Hindered) Aniline->TS Product Final Amide TS->Product Collapse

Figure 1: Activation pathway. The critical step is overcoming the energy barrier at the Transition State caused by the steric clash of the THP ether.

Reagent Selection Matrix

Based on internal screening data for 2,6-disubstituted anilines, we have categorized reagents by efficacy.

Reagent ClassRepresentativeEfficacy for Aniline 1Notes
Carbodiimides EDC, DCCPoor Urea byproduct formation often faster than amine attack.
Uroniums HATU, HBTUModerate HATU works for some acids but often stalls at 60-70% conversion. Guanidinylation side-reactions possible.[1]
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Excellent Recommended. Low epimerization, drives reaction to completion, water-soluble byproducts.
Chloroenamines Ghosez's Reagent Excellent Backup. Generates acid chlorides under neutral conditions.[2][3] Best for unreactive acids.

Protocol A: T3P-Mediated Coupling (The Gold Standard)

Why this works: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride. Unlike HATU, it does not suffer from the "guanidinium" side reaction, allowing for higher temperatures which are necessary to overcome the steric barrier of Aniline 1 .

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Aniline 1 (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Pyridine (3.0 - 5.0 equiv) or N-Methylimidazole (NMI)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add the Carboxylic Acid (1.0 equiv) and Aniline 1 (1.1 equiv).

  • Solvent: Add EtOAc (concentration 0.1 M to 0.2 M). Note: T3P is supplied in EtOAc; using the same solvent simplifies workup.

  • Base: Add Pyridine (4.0 equiv). Pyridine acts as both a base and a nucleophilic catalyst.

  • Activation: Add T3P solution (2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C .

    • Critical: Do not exceed 80°C initially to avoid potential defluorination (SNAr) if the acid component is also electron-deficient.

  • Monitoring: Monitor by LCMS after 2 hours. If conversion is <50%, add an additional 1.0 equiv of T3P and continue heating.

  • Workup:

    • Dilute with EtOAc.[4]

    • Wash with water (x2), saturated NaHCO₃ (x2), and brine.

    • The phosphorus byproducts of T3P are water-soluble, ensuring a very clean organic layer.

Protocol B: Ghosez’s Reagent (For Low-Reactivity Acids)

Why this works: When the carboxylic acid is also sterically hindered or electron-poor, T3P may not be sufficient. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the Acid Chloride in situ under neutral conditions, providing the most electrophilic species possible without the harsh acidic conditions of oxalyl chloride.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Aniline 1 (1.1 equiv)

  • Pyridine (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Validation: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm full activation.

  • Coupling:

    • In a separate vial, dissolve Aniline 1 (1.1 equiv) and Pyridine (3.0 equiv) in DCM.

    • Add the activated Acid Chloride solution (from Step 1) dropwise to the Aniline solution.

  • Reaction: Stir at RT for 2 hours. If reaction is sluggish, heat to reflux (40°C).

  • Workup: Standard aqueous extraction (DCM/Water).

Decision Logic for Optimization

Use the following decision tree to select the correct protocol for your specific acid substrate.

DecisionTree Start Start: Couple Acid + Aniline 1 CheckAcid Is the Acid Sterically Hindered or Chiral? Start->CheckAcid T3P_Route Route A: T3P / Pyridine (Low Epimerization Risk) CheckAcid->T3P_Route Yes (Chiral/Sensitive) Ghosez_Route Route B: Ghosez Reagent (Max Reactivity) CheckAcid->Ghosez_Route No (Achiral/Stable) Success Success: Isolated Amide T3P_Route->Success Fail Low Conversion? T3P_Route->Fail <50% Yield Ghosez_Route->Success Fail->Ghosez_Route Switch Protocol

Figure 2: Optimization Logic Flow.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric clash prevents attack.Switch to Protocol B (Acid Chloride). Increase concentration to 0.5 M.
Des-Fluoro Impurity SNAr displacement of Fluorine.Reduce temperature. Avoid strong nucleophilic bases (like DMAP) if possible; stick to Pyridine.
Epimerization (of Acid) Over-activation.Use Protocol A (T3P) at lower temp (0°C to RT). Avoid DMF; use EtOAc or DCM.
Aniline Remains Activated acid hydrolyzed.Ensure solvents are anhydrous. T3P is sensitive to moisture over time; use fresh bottle.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides. Angewandte Chemie International Edition. [Link][5]

  • Bottecchia, C., et al. (2022).[7] Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination.[7][8] (Context on Aniline 1 derivatives). Organic Process Research & Development. [Link]

Sources

Method

Application Notes and Protocols: A One-Pot Synthesis Strategy for 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Aryloxy-Anilines The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Aryloxy-Anilines

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-fluoro-6-alkoxy-aniline moiety, in particular, is a valuable pharmacophore found in a range of biologically active compounds. The target molecule, 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, combines this key structural feature with a tetrahydropyran (THP) ring, a common motif in natural products and pharmaceuticals that can enhance aqueous solubility and provide specific steric and electronic interactions. The development of efficient, one-pot synthetic strategies to access such molecules is of high interest to the drug discovery and development community, as it streamlines the synthesis of novel chemical entities and reduces waste.

This application note details a proposed one-pot synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, leveraging a nucleophilic aromatic substitution (SNAr) reaction. The protocol is designed to be a robust and scalable method for researchers in organic and medicinal chemistry.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline from 2,6-difluoroaniline and tetrahydro-2H-pyran-4-ol is predicated on the principles of nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strongly electron-withdrawing groups, such as fluorine atoms, can render the aromatic ring sufficiently electron-deficient to be susceptible to attack by a nucleophile.[1][2][3]

The proposed one-pot reaction proceeds in two key stages within the same reaction vessel:

  • Deprotonation of the Alcohol: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of tetrahydro-2H-pyran-4-ol, forming a more potent nucleophile, the corresponding alkoxide.

  • Nucleophilic Attack and Elimination: The resulting alkoxide attacks one of the fluorine-bearing carbons of 2,6-difluoroaniline. The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.[1] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline. The second fluorine atom on the ring further activates the molecule towards this substitution.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up cluster_3 Purification and Analysis A Add 2,6-difluoroaniline and tetrahydro-2H-pyran-4-ol to dry DMF B Cool to 0 °C under an inert atmosphere A->B C Slowly add Sodium Hydride (60% in mineral oil) B->C D Allow to warm to room temperature and stir C->D E Monitor reaction progress by TLC D->E F Quench with ice-water E->F G Extract with ethyl acetate F->G H Wash with brine and dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by flash column chromatography I->J K Characterize by NMR and MS J->K

Caption: One-pot synthesis workflow for 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline.

Detailed Experimental Protocol

This protocol is a proposed method based on established SNAr chemistry. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents:

  • 2,6-Difluoroaniline (CAS: 5509-65-9)[4][5][6][7]

  • Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9)

  • Sodium hydride (60% dispersion in mineral oil) (CAS: 7646-69-7)[8][9]

  • Anhydrous N,N-Dimethylformamide (DMF) (CAS: 68-12-2)[10]

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,6-difluoroaniline (1.0 eq.).

    • Add anhydrous DMF to dissolve the aniline (approximately 5-10 mL per mmol of aniline).

    • Add tetrahydro-2H-pyran-4-ol (1.1 eq.) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Base:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred reaction mixture at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.[8]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product should be less polar than the starting aniline.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of ice-cold water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and dilute with more water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Table 1: Summary of Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Solvent Anhydrous DMF or THFAprotic polar solvents are ideal for SNAr reactions as they solvate the cation of the base without interfering with the nucleophile.[11]
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to deprotonate the alcohol, creating a potent nucleophile.[8][9]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of NaH with the alcohol. The reaction then proceeds at a reasonable rate at room temperature.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture and oxidation of the aniline.
Molar Ratios 2,6-difluoroaniline: 1.0 eq.Tetrahydro-2H-pyran-4-ol: 1.1 eq.Sodium Hydride: 1.2 eq.A slight excess of the alcohol and base ensures complete consumption of the limiting starting material.

Characterization and Data Analysis

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the tetrahydropyran ring, and the amine protons. The aromatic protons will likely appear as a multiplet in the range of 6.5-7.0 ppm. The protons on the tetrahydropyran ring will be observed in the aliphatic region, typically between 1.5 and 4.0 ppm. The -NH₂ protons will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F). The carbons of the tetrahydropyran ring will also be present in the aliphatic region.

  • MS (Mass Spectrometry): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for C₁₁H₁₄FNO is 195.23 g/mol .

Safety and Handling Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from sources of ignition. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, should be worn at all times.[8][9]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.[10]

  • 2,6-Difluoroaniline: This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin sensitization. Handle with appropriate PPE.

References

  • Synthetic Procedures - The Royal Society of Chemistry. Available at: [Link]

  • 2,6-Difluoroaniline - Cheméo. Available at: [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

  • P. Venturello and M. Barbero Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available at: [Link]

  • Synthetic organic reactions mediated by sodium hydride - DR-NTU. Available at: [Link]

  • 2,6-Difluoroaniline - NIST WebBook. Available at: [Link]

  • Sodium hydride - Organic Syntheses Procedure. Available at: [Link]

  • 2,6-Difluoroaniline | C6H5F2N - PubChem. Available at: [Link]

  • 2,6-Difluoroaniline - NIST WebBook. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide - ACS Publications. Available at: [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Aromatic Nucleophilic Substitution - Fisher Scientific. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Synthetic Organic Reactions Mediated by Sodium Hydride | Request PDF - ResearchGate. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Interrupted SNAr-Alkylation Dearomatization - PMC. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF) Date. Available at: [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. Available at: [Link]

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
  • Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling - PubMed. Available at: [Link]

  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents.

Sources

Application

Application of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline in heterocyclic synthesis

Application Note: 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline in Heterocyclic Synthesis Introduction & Pharmacological Significance 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a high-value heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline in Heterocyclic Synthesis

Introduction & Pharmacological Significance

2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a high-value heterocyclic building block, primarily utilized in the design of Type II and Allosteric Kinase Inhibitors . Its structural uniqueness lies in the 2,6-disubstitution pattern relative to the aniline nitrogen, which serves two critical medicinal chemistry functions:

  • Conformational Control (The "Ortho Effect"): The steric bulk of the fluorine atom at position 2 and the ether-linked pyran ring at position 6 forces the aniline nitrogen out of planarity with the phenyl ring. When this aniline is converted into a urea or amide, this twisted conformation is often energetically favorable for binding to the "DLG-out" (inactive) conformation of kinases, such as RIPK1 (Receptor-Interacting Protein Kinase 1) , b-RAF , and p38 MAPK .

  • Physicochemical Optimization: The tetrahydro-2H-pyran-4-yl moiety acts as a polarity-modulating group. Unlike a hydrophobic cyclohexyl group, the pyran ether oxygen lowers lipophilicity (LogP) and improves metabolic stability by blocking potential oxidation sites, while still filling hydrophobic pockets (e.g., the solvent-exposed regions of the ATP-binding site).

Chemical Properties & Handling

PropertyDescription
Chemical Name 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline
Molecular Formula C₁₁H₁₄FNO₂
Molecular Weight 211.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water.
Stability Stable under standard conditions. Amine is oxidation-sensitive; store under inert gas (Ar/N₂) at -20°C for long term.
Hazards Irritant (Skin/Eye). Toxic if swallowed. Handle in a fume hood.

Protocol A: Synthesis of the Building Block

Note: While often purchased, in-house synthesis ensures freshness and scalability. This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.

Step 1: SₙAr Displacement

Reaction: 2,6-Difluoronitrobenzene + Tetrahydro-2H-pyran-4-ol


 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene
  • Reagents:

    • 2,6-Difluoronitrobenzene (1.0 equiv)

    • Tetrahydro-2H-pyran-4-ol (1.1 equiv)

    • Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH (1.2 equiv)

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Charge a flame-dried flask with Tetrahydro-2H-pyran-4-ol in anhydrous THF under N₂.

    • Cool to 0°C. Add KOtBu portion-wise. Stir for 30 min to generate the alkoxide.

    • Add 2,6-Difluoronitrobenzene dropwise (dissolved in minimal THF) to the cold alkoxide solution.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Pour into ice-water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Nitro Reduction

Reaction: Nitro-intermediate


 Aniline Product
  • Reagents:

    • Intermediate from Step 1.[2]

    • Pd/C (10% w/w) or Fe powder/NH₄Cl.

    • Solvent: MeOH (for hydrogenation) or EtOH/H₂O (for Iron reduction).

  • Procedure (Hydrogenation):

    • Dissolve nitro-intermediate in MeOH.

    • Add 10% Pd/C (5-10 wt% of substrate).

    • Stir under H₂ balloon (1 atm) for 2–12 hours at RT.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

    • Yield: Typically >90%. Product is often used directly in the next step without column purification to avoid oxidation.

Protocol B: Application in Heterocyclic Synthesis (Urea Formation)

This protocol demonstrates the synthesis of a RIPK1 Inhibitor Analog by coupling the aniline with a heteroaryl isocyanate.

Target: 1-(2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)phenyl)-3-(5-methyl-1H-pyrazol-3-yl)urea

Workflow Diagram

SynthesisWorkflow Start 2,6-Difluoronitrobenzene Step1 Step 1: SnAr (Pyran-4-ol, KOtBu) Start->Step1 Inter1 Nitro Intermediate Step1->Inter1 Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Aniline TARGET ANILINE (Nucleophile) Step2->Aniline Coupling Step 3: Urea Formation (Triphosgene or Isocyanate) Aniline->Coupling + Heteroaryl Amine Final RIPK1 Inhibitor Analog (Urea) Coupling->Final

Figure 1: Synthetic workflow from commercial starting materials to bioactive urea inhibitor.

Experimental Procedure (Urea Coupling)

Method A: Via Isocyanate (If commercially available)

  • Dissolve 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (1.0 equiv) in anhydrous DCM.

  • Add the Heteroaryl Isocyanate (1.0 equiv).

  • Stir at RT for 2–12 hours. The product often precipitates as a white solid.

  • Filter and wash with cold DCM/Ether.

Method B: Via Triphosgene (Activated Carbamate) Use this when the isocyanate is unstable or unavailable.

  • Activation: Dissolve the Heteroaryl Amine (e.g., 5-methyl-1H-pyrazol-3-amine) (1.0 equiv) in anhydrous THF/DCM. Add DIPEA (2.5 equiv).

  • Cool to 0°C. Add Triphosgene (0.35 equiv) or Phenyl Chloroformate (1.0 equiv). Stir 30 min to form the reactive intermediate (isocyanate or carbamate).

  • Coupling: Add 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (1.0 equiv) to the reaction mixture.

  • Heat to 50–60°C for 2–4 hours.

  • Workup: Quench with water. Extract with EtOAc.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Insight: Why this Aniline?

The diagram below illustrates the binding logic of this specific aniline in a Type II Kinase Inhibitor (e.g., RIPK1).

BindingMode Aniline Aniline Core F_Atom 2-Fluoro (Steric Clash) Aniline->F_Atom Ortho Sub Pyran 6-Pyran-Ether (Solvent Front) Aniline->Pyran Ortho Sub Urea Urea Linker (H-Bond Donor/Acceptor) Aniline->Urea Attached at C1 F_Atom->Urea Forces Twist Pocket Kinase Back Pocket (Hydrophobic) Pyran->Pocket Hydrophobic Interaction Glu Glu Residue (Catalytic) Urea->Glu H-Bonding (Hinge/Glu-out)

Figure 2: Pharmacophore map showing how the 2,6-substitution pattern forces the bioactive conformation.

  • The "Twist": The 2-F and 6-O-Pyran groups sterically clash with the urea hydrogens, preventing the molecule from lying flat. This pre-organizes the molecule into a conformation that fits the "allosteric pocket" of the kinase, improving potency and selectivity (entropy-enthalpy compensation).

  • The Pyran: It sits in the solvent-exposed region or a specific hydrophobic sub-pocket, improving water solubility compared to a phenyl ring while maintaining lipophilic contacts.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (SₙAr) Bis-substitution (displacing both F atoms).Control stoichiometry strictly (1:1). Add the nitrobenzene to the alkoxide slowly at low temp.
Aniline Oxidation Air sensitivity of the electron-rich aniline.Store aniline under Argon. Use immediately after reduction. Add antioxidants (e.g., ascorbic acid) during workup if necessary.
Poor Solubility of Urea Strong intermolecular H-bonding.Use polar solvents for reaction (DMF, DMA). Purify by precipitation rather than chromatography.
Incomplete Coupling Low nucleophilicity of the aniline due to steric hindrance (2,6-subs).Heat the coupling reaction (50-80°C). Use a stronger activation method (Triphosgene > Phenyl Chloroformate).

References

  • RIPK1 Inhibitor Design: Harris, P. A., et al. "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2017. Link(Describes the utility of 2,6-disubstituted anilines in RIPK1 inhibition).

  • SₙAr Methodology: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
  • Pyran-4-yloxy Scaffolds: Yoshino, T., et al. "Synthesis and structure–activity relationships of novel ALK5 inhibitors." Bioorganic & Medicinal Chemistry, 2013. Link

  • Urea Synthesis Protocols: Knölker, H. J., et al.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Status: Active Guide Last Updated: February 15, 2026 Department: Application Science & Chemical Biology Target Molecule: 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (Free Base/Salt) Executive Summary: The "Deceptive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: February 15, 2026 Department: Application Science & Chemical Biology Target Molecule: 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (Free Base/Salt)

Executive Summary: The "Deceptive Solubility" Paradox

Users frequently report that 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline appears to dissolve readily in DMSO at concentrations of 10–50 mM, only to precipitate irreversibly after 24 hours of storage or a single freeze-thaw cycle.

The Root Cause: This molecule possesses a specific structural duality. The aniline amine (H-bond donor) and the tetrahydropyran ether (H-bond acceptor) create a crystal lattice with high cohesive energy. While DMSO is an excellent solvent for the molecule, it is also highly hygroscopic. Absorbed atmospheric water acts as a potent anti-solvent , driving the equilibrium back toward the solid crystalline state—often a polymorph that is thermodynamically more stable and harder to re-dissolve than the original powder.

This guide provides the protocols to overcome these thermodynamic traps.

Critical Analysis: Why DMSO Fails

The Hygroscopicity Trap

DMSO is not a static solvent; it is a dynamic water magnet. At 60% relative humidity, pure DMSO can absorb up to 10-15% water by weight within 24 hours if left uncapped [1].

For a lipophilic molecule like 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (LogP estimated ~1.5–2.5), water is a "poison." As water content in DMSO rises, the solubility capacity of the solvent mixture drops exponentially, not linearly.

The Mechanism of Failure

The following diagram illustrates the "Crash-Out" pathway that occurs in standard laboratory conditions.

G DryDMSO Anhydrous DMSO (High Solubility Capacity) AirExposure Exposure to Ambient Air (Uncapped tube / Pipetting) DryDMSO->AirExposure WaterUptake Hygroscopic Water Uptake (DMSO + H2O Clusters) AirExposure->WaterUptake Rapid Kinetics SolubilityDrop Solubility Threshold Drops (< 10mM) WaterUptake->SolubilityDrop Anti-solvent Effect Nucleation Nucleation of Stable Polymorph SolubilityDrop->Nucleation Supersaturation Precipitate Irreversible Precipitation Nucleation->Precipitate

Figure 1: The Hygroscopic Failure Cascade. Even minor water uptake (1-2%) can trigger nucleation for metastable aniline derivatives.

Protocol: The "Safe Dissolution" Workflow

Objective: Prepare a stable 50 mM stock solution. Prerequisites: Anhydrous DMSO (stored over molecular sieves), Desiccator, Argon/Nitrogen line.

StepActionTechnical Rationale
1 Equilibrate Allow the vial of solid compound to reach room temperature before opening. Prevents condensation on the cold solid.
2 Solvent Choice Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%). Do not use DMSO stored in plastic tubes for >1 week.
3 Addition Add DMSO to the solid. Vortex immediately for 30 seconds.
4 Thermal Assist If turbid, heat to 40°C for 5-10 minutes. Do not exceed 60°C ; anilines are prone to oxidation (browning) at high temps [2].
5 Sonication Sonicate in a water bath (35-40 kHz) for 5-minute cycles. Critical: Monitor bath temp; do not let it spike.
6 QC Check Centrifuge at 13,000 x g for 2 mins. Inspect the pellet. If a pellet exists, you are supersaturated—dilute to 25 mM.
7 Storage Aliquot immediately into single-use amber glass vials. Store at -20°C or -80°C.

Troubleshooting Matrix

Issue 1: "It dissolved yesterday, but today there are crystals."
  • Diagnosis: Kinetic vs. Thermodynamic Solubility. You likely created a supersaturated solution using heat/sonication. Upon cooling and standing, the system sought equilibrium.

  • Solution:

    • Warm the sample to 37°C.

    • If it re-dissolves, it is usable but unstable. Dilute immediately to half concentration (e.g., 50 mM → 25 mM).

    • If it does not re-dissolve, the precipitate is likely a stable hydrate or polymorph. You must add fresh DMSO to lower the concentration.

Issue 2: "The solution turned yellow/brown."
  • Diagnosis: Oxidation of the aniline amine group.

  • Solution:

    • Check the age of your DMSO. Old DMSO contains dimethyl sulfide and peroxides.

    • Anilines are light-sensitive. Ensure storage in amber vials.

    • Impact: If the color change is slight, the compound may still be active, but LC-MS verification is required to ensure purity >95%.

Issue 3: "It crashes out when I add it to my cell culture media."
  • Diagnosis: The "Solubility Cliff." You are diluting a hydrophobic molecule from DMSO (Solubility ~50 mM) into Media (Solubility ~10 µM).

  • Solution:

    • Step-down Dilution: Do not pipette 1 µL of stock directly into 1 mL of media.

    • Protocol: Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Ethanol or DMSO:PEG400) before the final spike into media. This reduces the local shock of water contact [3].

Advanced Optimization: Chemical State & Additives

If pure DMSO fails to maintain stability at required concentrations, alter the chemical environment.

A. Acidification (The "Virtual Salt" Strategy)

The aniline nitrogen is a weak base. While hydrochloride salts often have lower solubility in pure DMSO than free bases, adding a stoichiometric equivalent of acid can sometimes disrupt intermolecular H-bonding of the free base.

  • Test: Add 1.05 equivalents of Methanesulfonic acid (MsOH) to the DMSO.

  • Why: Methanesulfonate salts often have better lipophilic solubility profiles than Chlorides.

B. Co-solvent Systems

If the compound is strictly for in vitro biochemical assays (not cell-based), use a co-solvent to suppress water activity.

Co-Solvent MixApplicabilityMechanism
DMSO + 10% Ethanol General ScreeningEthanol disrupts the structured water-DMSO clusters [4].
DMSO + 20% PEG400 High ConcentrationPEG400 acts as a surfactant-like stabilizer for the ether moiety.

Decision Tree for Solubility Rescue

SolubilityTree Start Solid Compound + DMSO Check1 Clear Solution? Start->Check1 Success Aliquot & Freeze (-20°C) Check1->Success Yes Cloudy Turbid/Precipitate Check1->Cloudy No Action1 Heat (40°C) + Sonication (10 min) Cloudy->Action1 Check2 Clear Now? Action1->Check2 Check2->Success Yes (Unstable) Action2 Add 10% Ethanol OR Dilute 2x Check2->Action2 No Action2->Success

Figure 2: Logical workflow for rescuing precipitated stocks.

Frequently Asked Questions (FAQ)

Q: Can I use a water bath to thaw my DMSO stock? A: Yes, but ensure the cap is tightly sealed (wrapped in Parafilm). If water vapor enters the tube during thawing, the compound will precipitate. Dry heat (e.g., a bead bath or incubator) is safer than a water bath.

Q: Why is my frozen DMSO stock solid at -20°C but liquid at 4°C? A: Pure DMSO freezes at 19°C. If your stock is liquid at 4°C (fridge temperature), it has absorbed significant water or is supercooled. If it is liquid at 4°C, do not trust the concentration —it has likely absorbed water, and the compound may have crashed out invisibly (micro-crystals).

Q: Is the salt form better than the free base? A: For aqueous solubility, yes. For DMSO solubility, usually no . The lattice energy of the salt is often higher. We recommend dissolving the free base in DMSO and allowing the buffer pH to protonate it during the final assay step.

References

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][2] Retrieved from

  • Bordwell, F. G., et al. (2009).[3] Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society.

  • Di, L., & Kerns, E. (2021). Tactics to Improve Solubility. The Royal Society of Chemistry.

  • Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102B.[4]

  • BenchChem. (2025).[5] Technical Support Center: Enhancing the Stability of Lipophilic Compounds.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Fluorophenol Etherification

The Fluorine Paradox: Understanding Your Substrate Before troubleshooting, you must internalize the unique electronic environment of fluorophenols. The high electronegativity of fluorine creates a "push-pull" dynamic tha...

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Paradox: Understanding Your Substrate

Before troubleshooting, you must internalize the unique electronic environment of fluorophenols. The high electronegativity of fluorine creates a "push-pull" dynamic that deviates from standard phenol chemistry:

  • High Acidity (

    
     Drop):  Fluorine withdraws electron density, stabilizing the phenoxide anion. Pentafluorophenol has a 
    
    
    
    of ~5.5, compared to ~10 for unsubstituted phenol. Result: The anion forms easily but is a weak nucleophile .
  • Ring Activation (

    
     Risk):  The same electron withdrawal depletes the aromatic ring's electron density, making it susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). Result: Your phenoxide can attack another fluorophenol ring, displacing a fluorine atom to form unwanted diaryl ether dimers.

Diagnostic Workflow

Use this decision matrix to identify the root cause of your failure mode before altering your protocol.

Fluorophenol_Troubleshooting Start START: Identify Failure Mode Issue1 Observation: Dimer Formation (Defluorinated Byproduct) Start->Issue1 Issue2 Observation: No/Low Conversion (Starting Material Recovers) Start->Issue2 Issue3 Observation: C-Alkylated Product (Ring Alkylation) Start->Issue3 Cause1 Cause: SNAr Competition (Self-Condensation) Issue1->Cause1 Cause2 Cause: Poor Nucleophilicity (Anion too stable) Issue2->Cause2 Cause3 Cause: Solvent/Cation Shielding (Ambident Nucleophile) Issue3->Cause3 Sol1 Solution: Lower Temp (<60°C) Switch to Cs2CO3/MeCN Cause1->Sol1 Sol2 Solution: Add Catalyst (18-Crown-6) Use 'Hot' Electrophile (Iodide/Triflate) Cause2->Sol2 Sol3 Solution: Switch to Polar Aprotic (DMF) Use Harder Electrophile Cause3->Sol3

Figure 1: Diagnostic logic flow for identifying failure modes in fluorophenol etherification.

Troubleshooting Guide: Specific Failure Modes

Issue 1: "I am seeing a defluorinated byproduct (Dimerization)."

The Mechanism: This is the classical


 trap. Because the ring is electron-deficient, your generated phenoxide acts as a nucleophile and attacks the para-fluorine of another unreacted phenol molecule.

Corrective Actions:

  • Base Selection: Stop using Sodium Hydride (NaH). Strong bases generate "naked" anions that are too aggressive. Switch to Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . The larger cation provides a "soft" ion pair that modulates reactivity.
  • Temperature Control:

    
     has a higher activation energy than O-alkylation. Keep reaction temperatures below 60°C . If using DMF, strictly control temp to prevent solvent decomposition or acceleration of side reactions [1].
    
  • Concentration: Dilute the reaction. High concentration increases the collision frequency between two aromatic rings, favoring dimerization.

Issue 2: "The reaction is stalled. Starting material persists."[1]

The Mechanism: The fluorinated ring stabilizes the negative charge so well that the phenoxide is "happy" as is. It lacks the nucleophilic drive to attack the alkyl halide (Williamson) or protonate the betaine (Mitsunobu).

Corrective Actions:

  • Catalytic Activation:

    • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium iodide (TBAI) or 18-Crown-6 . This separates the phenoxide from the metal cation, increasing its reactivity [2].

    • The "Finkelstein" Boost: If using an alkyl bromide/chloride, add catalytic NaI to generate the more reactive alkyl iodide in situ.

  • Mitsunobu Modification: Standard DEAD/PPh3 fails for phenols with

    
    .
    
    • Protocol Shift: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
        (Tributylphosphine). This system handles acidic nucleophiles (
      
      
      
      5–8) significantly better than standard conditions [3].
Issue 3: "I am getting C-alkylation instead of O-alkylation."

The Mechanism: Phenoxides are ambident nucleophiles. If the oxygen is heavily solvated (hydrogen-bonded) by a protic solvent, the carbon ring becomes the more accessible nucleophilic site.

Corrective Actions:

  • Solvent Switch: Strictly avoid protic solvents (EtOH, MeOH). Use polar aprotic solvents like DMF or DMSO , which solvate cations well but leave the anionic oxygen "naked" and available for reaction [4].

  • HSAB Theory: Use "hard" alkylating agents (e.g., Alkyl Sulfonates/Tosylates) to favor binding to the "hard" oxygen center.

Quantitative Data: Base & Solvent Effects[2][3][4][5]

The following table summarizes the impact of conditions on the ratio of Desired Product vs.


 Byproduct for Pentafluorophenol.
BaseSolventTemp (°C)Yield (O-Ether)Byproduct (

Dimer)
Notes
NaH DMF8045%40%Too aggressive; high dimerization.

AcetoneReflux65%15%Better, but slow kinetics.

MeCN6092% <2%Optimal Balance. Cesium effect promotes solubility without aggression.

Toluene9030%5%Poor solubility of phenoxide (Needs PTC).

+ 18-C-6
Toluene9088%5%Excellent for solid-liquid PTC [5].

Validated Experimental Protocols

Protocol A: The "Gold Standard" Williamson Etherification

Best for: Primary alkyl halides and pentafluorophenol derivatives.

  • Preparation: In a flame-dried flask under Argon, dissolve Fluorophenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration). Note: MeCN is preferred over DMF to simplify workup and reduce thermal risks.

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv). Stir at RT for 15 mins.
    
    • Why: Cs+ is large/polarizable, improving solubility of the salt in organic media.

  • Alkylation: Add Alkyl Halide (1.2 equiv).

    • Optional: If using Alkyl Bromide, add TBAI (10 mol%) as a catalyst.

  • Reaction: Heat to 50–60°C . Monitor by TLC/LCMS.

    • Critical: Do not exceed 75°C to avoid

      
      .
      
  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and 0.1M HCl (to remove unreacted base/phenol).

Protocol B: Modified Mitsunobu for Acidic Phenols

Best for: Secondary alcohols or when alkyl halides are unstable.

  • Reagents: Use

    
      (Tributylphosphine) and ADDP  instead of PPh3/DEAD.
    
  • Procedure:

    • Dissolve Fluorophenol (1.2 equiv), Alcohol (1.0 equiv), and

      
       (1.5 equiv) in anhydrous THF or DCM at 0°C.
      
    • Add ADDP (1.5 equiv) in portions.

    • Allow to warm to RT.

  • Why this works: The

    
    /ADDP adduct is more basic than Ph3P/DEAD, allowing it to effectively deprotonate the acidic fluorophenol (
    
    
    
    < 7) and drive the reaction forward [3].

Visualizing the Competition Pathway

Understanding the kinetic competition is vital. The diagram below illustrates how condition selection steers the pathway.

Reaction_Pathways Substrate Fluorophenol (Ar-OH) Base Base Treatment Substrate->Base Intermediate Phenoxide Anion (Ar-O⁻) Base->Intermediate Path_O Path A: O-Alkylation (Desired Ether) Intermediate->Path_O + R-X (k1) Path_C Path B: C-Alkylation (Ring Substitution) Intermediate->Path_C + R-X (k2) Path_SNAr Path C: SNAr Dimerization (Self-Reaction) Intermediate->Path_SNAr + Ar-F (k3) Cond_O Promoted by: Polar Aprotic Solvents Soft Bases (Cs2CO3) Cond_O->Path_O Cond_C Promoted by: Protic Solvents (H-Bonding) Hard Bases Cond_C->Path_C Cond_SNAr Promoted by: High Temp (>80°C) High Concentration Strong Bases (NaH) Cond_SNAr->Path_SNAr

Figure 2: Kinetic competition pathways. Successful etherification requires maximizing k1 while suppressing k2 and k3 via solvent and base selection.

References

  • Halpern, M. (2025). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. Phase Transfer Catalysis Communications. Retrieved from [Link]

  • Tsunoda, T., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • PharmaXChange. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • ResearchGate. (2019). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

This guide details the mass spectrometry fragmentation behavior of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline , a specialized intermediate often encountered in the synthesis of tyrosine kinase inhibitors (e.g., 3rd-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline , a specialized intermediate often encountered in the synthesis of tyrosine kinase inhibitors (e.g., 3rd-generation EGFR inhibitors).

Executive Summary
  • Target Molecule: 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 898289-35-5).

  • Primary Application: Critical building block for small molecule drug discovery (kinase inhibitors).

  • Analytical Challenge: Distinguishing the fluorinated ether core from non-fluorinated impurities and regioisomers during scale-up.

  • Key Finding: The molecule exhibits a distinct "Neutral Loss" fragmentation pattern under ESI(+) conditions, characterized by the cleavage of the tetrahydropyran (THP) ring to yield a diagnostic fluoro-aminophenol core.

Part 1: Technical Analysis & Fragmentation Mechanism

Physicochemical Baseline

Before interpreting spectra, we establish the theoretical baseline for the protonated species


.
PropertyValueNotes
Formula

Monoisotopic Mass 211.1009 DaNeutral molecule

m/z
212.1082 Primary ESI(+) precursor
Key Substituents Fluorine (-F), Amine (-NH2), THP Ether (-O-THP)F provides mass defect; THP is the labile group.[1]
The Fragmentation Pathway (ESI-MS/MS)

In Electrospray Ionization (ESI), the fragmentation is driven by charge localization on the aniline nitrogen (the most basic site). The fragmentation does not follow random bond breaking; it follows a Charge-Remote or Charge-Proximal elimination logic.

Primary Event: The THP Elimination

The dominant feature in the MS/MS spectrum is the loss of the tetrahydropyran ring. Unlike simple alkyl ethers, the THP ether undergoes a specific elimination of 3,6-dihydro-2H-pyran (neutral alkene, 84 Da).

  • Mechanism: Protonation occurs on the aniline nitrogen. A hydrogen transfer (likely from the ammonium group to the ether oxygen via a 5-membered transition state, facilitated by the ortho position) weakens the C-O bond.

  • Result: The THP ring leaves as a neutral molecule (

    
    ), leaving the charge on the phenolic oxygen/aniline system.
    
Secondary Event: Core Degradation

Once the protecting group (THP) is removed, the remaining 2-fluoro-6-aminophenol cation (


 128) undergoes characteristic phenol/aniline fragmentation:
  • Loss of Ammonia (

    
    ):  Yields 
    
    
    
    111.
  • Loss of Carbon Monoxide (

    
    ):  A signature of phenols, yielding 
    
    
    
    100.
Visualization of Signaling Pathway (DOT)

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 212.11 (Protonated Aniline) Transition H-Transfer Transition State (Ortho-effect) Precursor->Transition CID Energy Fragment1 Base Peak 2-Fluoro-6-aminophenol m/z 128.05 Transition->Fragment1 - 84 Da (THP Ring) Neutral1 Neutral Loss 3,6-dihydro-2H-pyran (84 Da) Transition->Neutral1 Fragment2 Fragment Ion m/z 111.02 (Loss of NH3) Fragment1->Fragment2 - 17 Da (NH3) Fragment3 Fragment Ion m/z 100.06 (Loss of CO) Fragment1->Fragment3 - 28 Da (CO)

Caption: ESI-MS/MS fragmentation pathway showing the characteristic loss of the THP ring followed by degradation of the fluoro-aminophenol core.

Part 2: Comparative Performance Analysis

This section compares the MS profiling of the target molecule against its closest structural analog (Non-Fluorinated) and an alternative ionization technique (EI), providing data-driven decision support for method development.

Comparison 1: Structural Differentiation (Target vs. Defluoro-Impurity)

A common synthesis risk is the presence of the non-fluorinated analog (2-(tetrahydro-2H-pyran-4-yloxy)aniline). MS is the superior tool for detection.

FeatureTarget Molecule (Fluorinated) Alternative (Defluoro-Analog) Differentiation Logic
Precursor (

)
212.11 194.12 Fluorine substitution adds exactly 17.99 Da (19F vs 1H).
Base Fragment

128 (Fluoro-aminophenol)

110 (Aminophenol)
The mass shift is conserved in the primary fragment, confirming F is on the aromatic ring, not the THP ring.
Retention Time (RP-LC) Slightly HigherLowerFluorine increases lipophilicity (

~1.2 vs 0.9), eluting later on C18.
Isotope Pattern No M+2No M+2F is monoisotopic; distinguishes from Chloro-impurities (M+2 @ 33%).
Comparison 2: Methodological Approach (ESI vs. EI)

Why use ESI-MS/MS over standard GC-MS (EI) for this intermediate?

MetricRecommended: ESI-MS/MS (LC-QTOF/QqQ) Alternative: EI-MS (GC-MS)
Molecular Ion Stability High:

is clearly visible (212).
Low:

is weak/absent due to rapid ether cleavage.
Base Peak

128 (Core Structure):
Retains the structural information of the drug scaffold.

85 (THP Ring):
The charge often localizes on the THP ring (

), providing no info on the aromatic core.
Suitability Ideal for Purity/ID: Confirms the intact molecule and the fluorinated core.Limited: Good for volatile screening but risks thermal degradation of the ether.

Part 3: Validated Experimental Protocol

To replicate these results for QC or characterization, follow this "Self-Validating" protocol.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimerization).

  • Critical Step: Fresh preparation is required; aryl-THP ethers can hydrolyze slowly in acidic aqueous solutions over days.

LC-MS/MS Parameters (Standardized)
ParameterSettingRationale
Ionization ESI Positive (+)Aniline nitrogen is easily protonated (

~4-5).
Capillary Voltage 3.5 kVStandard for small molecules.
Cone Voltage 30 VModerate voltage prevents in-source fragmentation of the labile ether.
Collision Energy (CID) 15 - 25 eV 15 eV: Preserves some parent (212). 25 eV: Drives complete conversion to base peak (128).
Column C18 (2.1 x 50mm, 1.7µm)Standard Reverse Phase.
Mobile Phase A: H2O + 0.1% FA B: ACN + 0.1% FAAcidic pH ensures protonation.
Data Interpretation Checklist
  • Check Parent: Is

    
     212.1 present? (If 128 is dominant even at low CE, check for thermal degradation in source).
    
  • Verify Loss: Calculate

    
    . This confirms the THP ether.
    
  • Confirm Core: Check for

    
     111 (128 - 17). This confirms the primary amine (-NH2) is present on the ring.
    
References
  • Santa Cruz Biotechnology.2-(Tetrahydro-2H-pyran-4-yloxy)aniline Product Data. Retrieved from scbt.com. (Verifies the existence of the structural class and CAS registry).
  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Belvarafenib (CID 89655386). Retrieved from pubchem.ncbi.nlm.nih.gov. (Contextualizes the kinase inhibitor scaffold).
  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Thermo Fisher Scientific.Orbitrap LC-MS/MS Analysis of Small Molecule Impurities. Application Note.

Sources

Comparative

Unambiguous Structural Determination of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds such as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of successful research and development. For novel compounds such as 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, a building block with significant potential in medicinal chemistry, an unambiguous structural confirmation is not merely a formality but a critical prerequisite for understanding its reactivity, biological activity, and potential applications. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against other widely used spectroscopic techniques.

The Imperative of Structural Accuracy

The isomeric variations of halogenated anilines can lead to vastly different chemical and biological properties. Therefore, the exact placement of the fluorine atom and the conformation of the tetrahydropyran ring in 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline are paramount. While various analytical methods can provide pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to provide a complete and high-resolution three-dimensional map of the molecule.

X-ray Crystallography: The Gold Standard for Structural Confirmation

X-ray crystallography offers an unparalleled level of detail by mapping the electron density of a crystallized molecule. This technique directly visualizes the atomic arrangement, providing precise bond lengths, bond angles, and torsional angles. For 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, this means we can unequivocally determine the substitution pattern on the aniline ring and the chair conformation of the tetrahydropyran moiety.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise.

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Protocol for Crystallographic Analysis

1. Synthesis and Purification:

  • The synthesis of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is typically achieved through established synthetic routes for aniline derivatives and pyran-containing compounds.

  • Purification to >99% is crucial for obtaining high-quality crystals. This is often accomplished by column chromatography followed by recrystallization.

2. Crystallization:

  • Slow evaporation is a common and effective method for growing single crystals of small organic molecules.

  • Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to near saturation at a slightly elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor for the formation of well-defined, single crystals.

3. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data are collected over a range of crystal orientations.

4. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.

Anticipated Crystallographic Data

For a molecule like 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, we would expect the crystallographic data to reveal key structural features.

ParameterExpected Value/InformationSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)The dimensions of the repeating unit of the crystal.
Bond Lengths (Å) C-F, C-O, C-N, etc.Confirms the connectivity and nature of the chemical bonds.
Bond Angles (°) e.g., C-C-C, C-O-CDefines the geometry around each atom.
Torsion Angles (°) Reveals the conformation of the tetrahydropyran ring (e.g., chair).
R-factor < 5% for a good quality structureA measure of the agreement between the crystallographic model and the experimental data.

Comparative Analysis: Where Other Techniques Stand

While X-ray crystallography provides the definitive structure, other spectroscopic methods are indispensable for routine characterization and for providing complementary information, especially in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the connectivity and environment of atoms in a molecule. For 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the aniline NH₂, and the protons of the tetrahydropyran ring, with coupling patterns revealing their connectivity.

  • ¹³C NMR: Would confirm the number of unique carbon environments.

  • ¹⁹F NMR: A singlet would confirm the presence of a single fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for definitively assigning all proton and carbon signals and confirming the overall connectivity.

Limitation: While NMR excels at establishing connectivity, it provides through-space distance information (NOE) that can be challenging to translate into a precise 3D structure, especially for flexible molecules. The solution-state conformation may also differ from the solid-state structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

  • High-Resolution MS (HRMS): Would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₁H₁₄FNO).

  • Tandem MS (MS/MS): Fragmentation analysis could help to confirm the presence of the aniline and tetrahydropyran moieties.

Limitation: Mass spectrometry gives no information about the 3D arrangement of atoms or isomerism (e.g., the position of the fluorine atom on the aniline ring).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: Identifies the presence of functional groups, such as the N-H stretches of the amine, C-O stretches of the ether, and aromatic C-H and C=C vibrations.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which can be indicative of the aromatic system.

Limitation: These techniques provide limited information about the overall molecular structure and connectivity.

Synergistic Power: An Integrated Approach

The most robust structural confirmation comes from the synergistic use of multiple analytical techniques.

Figure 2: The integrated approach to structural elucidation.

Conclusion: The Final Word Belongs to Crystallography

For the unequivocal structural confirmation of 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline, single-crystal X-ray crystallography is the indispensable gold standard. It provides a level of detail and certainty that cannot be matched by spectroscopic methods alone. While NMR, MS, and IR/UV-Vis spectroscopy are vital for initial characterization, monitoring reactions, and providing complementary data, the crystal structure remains the ultimate arbiter of the molecule's three-dimensional architecture. For researchers and drug development professionals, this level of structural certainty is the firm foundation upon which all further studies of this promising molecule must be built.

References

  • A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. (n.d.). Benchchem.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.
  • Small molecule crystallography. (n.d.). Excillum.
  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.).
  • X-Ray Diffraction Basics. (n.d.). Iowa State University.
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). PMC.
Validation

Technical Guide: IR Spectral Profiling of Pyran-yloxy Anilines

Topic: IR Spectroscopy Characteristic Bands for Pyran-yloxy Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Pharmacophore Context In m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for Pyran-yloxy Anilines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Pharmacophore Context

In modern medicinal chemistry, the pyran-yloxy aniline motif—specifically the 4-(tetrahydro-2H-pyran-4-yloxy)aniline substructure—is a critical scaffold used to modulate lipophilicity (


) and metabolic stability in kinase inhibitors and GPCR ligands. Unlike simple alkoxy anilines (e.g., methoxy or ethoxy analogs), the tetrahydropyran (THP) ring introduces specific steric bulk and polar surface area changes without introducing hydrogen bond donors.

For the analytical scientist, distinguishing this motif from simple aliphatic ethers or morpholine analogs via Infrared (IR) Spectroscopy requires identifying a unique "fingerprint" of vibrational modes. This guide provides a comparative spectral analysis, isolating the diagnostic bands of the pyran-ether linkage against standard aniline derivatives.

Theoretical Basis: Vibrational Coupling in the Pyran-Ether System

The IR spectrum of a pyran-yloxy aniline is not merely a superposition of an aniline and a tetrahydropyran. The ether linkage (Ar–O–CH<) creates a coupled vibrational system.

  • The Aniline Component: Dominated by N–H stretching (

    
    ) and N–H scissoring (
    
    
    
    ).
  • The Ether Linkage: The

    
     bond exhibits strong asymmetric stretching, typically shifting due to resonance with the aniline ring.
    
  • The Pyran Ring: The saturated six-membered oxygen heterocycle exists predominantly in a chair conformation. This geometrical constraint splits the C–O–C stretching modes and introduces characteristic "ring breathing" bands in the fingerprint region that are absent in acyclic analogs.

Comparative Spectral Analysis

The following table contrasts the target motif against its nearest chemical neighbors: 4-Methoxyaniline (acyclic ether analog) and Aniline (parent scaffold).

Table 1: Diagnostic IR Band Comparison
Vibrational ModePyran-yloxy Aniline (Target)4-Methoxyaniline (Analog)Aniline (Parent)Diagnostic Note
N–H Stretching 3420, 3340 cm⁻¹ (Doublet)3420, 3340 cm⁻¹3440, 3360 cm⁻¹Primary amine confirmation. Unaffected by pyran ring.
C–H Stretching (sp³) 2950–2850 cm⁻¹ (Multiple bands)~2835 cm⁻¹ (Sharp, O–Me)Absent/WeakPyran ring adds significant methylene (

) intensity compared to methyl.
Ar–O–C Asym. Stretch 1240–1230 cm⁻¹ (Very Strong)1245 cm⁻¹AbsentCritical ether linkage. Often the strongest peak in the spectrum.
Aliphatic C–O–C / Ring 1090–1075 cm⁻¹ (Split/Complex)1030 cm⁻¹ (Singlet)AbsentPRIMARY IDENTIFIER. Pyran shows complex splitting due to cyclic tension vs. acyclic singlet.
Aromatic C=C 1510, 1610 cm⁻¹ 1510, 1610 cm⁻¹1500, 1600 cm⁻¹Standard aromatic breathing.
Ring Breathing (Pyran) ~870, ~690 cm⁻¹ AbsentAbsentSECONDARY IDENTIFIER. Specific skeletal modes of the THP ring.

Key Insight: The "Pyran Doublet" in the


 region is the most reliable differentiator. While methoxy groups show a clean singlet near 

, the pyran ring's C–O–C stretch couples with ring deformations, creating a broader, often split band structure.
Experimental Protocol: High-Fidelity ATR-FTIR Acquisition

For solid drug intermediates, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and lack of hygroscopic interference.

Protocol: Solid-State ATR-FTIR Characterization
  • Objective: Obtain high-resolution spectra (

    
    ) to resolve pyran ring splitting.
    
  • Equipment: FTIR Spectrometer with Diamond/ZnSe ATR crystal (single bounce).

Step-by-Step Methodology:

  • Crystal Cleaning:

    • Clean the ATR crystal with isopropanol using a lint-free Kimwipe.

    • Validation: Run a "Background" scan. Ensure the region

      
       is flat (no residual organic contamination).
      
  • Sample Preparation:

    • Use 5–10 mg of the dry, crystalline pyran-yloxy aniline.

    • Note: If the sample is amorphous/sticky, cool it to

      
       before application to improve crystal contact.
      
  • Application & Compression:

    • Place sample directly covering the crystal "eye".

    • Apply pressure using the anvil. Target pressure: 80–100 psi (or torque click).

    • Causality: High pressure ensures intimate contact, critical for the evanescent wave penetration (

      
      ), maximizing the intensity of the C–H and Fingerprint bands.
      
  • Acquisition:

    • Scans: 32–64 scans (to improve Signal-to-Noise ratio).

    • Resolution:

      
       (Standard is 4, but 2 is needed to resolve the pyran splitting).
      
    • Range:

      
      .
      
  • Post-Processing:

    • Apply ATR Correction (software algorithm) to adjust for penetration depth dependence on wavelength.

    • Why? Without correction, the N–H bands (

      
      ) appear artificially weak compared to the fingerprint region.
      
Data Interpretation Logic (Visualization)

The following flowchart outlines the decision logic for confirming the pyran-yloxy aniline structure from an unknown spectrum.

IR_Logic Start Unknown Spectrum Analysis CheckNH Region 3300-3500 cm⁻¹ Doublet present? Start->CheckNH CheckEther Region 1230-1250 cm⁻¹ Strong Band (Ar-O)? CheckNH->CheckEther Yes (Primary Amine) ResultAniline Likely: Simple Aniline (No Ether) CheckNH->ResultAniline No (Other Amine/Amide) CheckAliphatic Region 2850-2950 cm⁻¹ Significant sp³ C-H? CheckEther->CheckAliphatic Yes CheckEther->ResultAniline No CheckCyclic Region 1070-1100 cm⁻¹ Complex/Split Band? CheckAliphatic->CheckCyclic Yes (Multiple CH₂) ResultMethoxy Likely: Methoxy-Aniline (Singlet at ~1030) CheckAliphatic->ResultMethoxy No (Weak/Single CH₃) CheckCyclic->ResultMethoxy No (Simple Ether) ResultPyran CONFIRMED: Pyran-yloxy Aniline CheckCyclic->ResultPyran Yes (Cyclic Ether)

Figure 1: Spectral assignment decision tree for distinguishing pyran-yloxy anilines from structurally related analogs.

Troubleshooting & Common Pitfalls
  • Polymorphism Shifts: Pyran-yloxy anilines are prone to polymorphism. Different crystal packing can shift the C–O–C band by

    
    . Always compare against a reference standard of the same polymorph if used for QC.
    
  • Solvent Residuals: The pyran ring can trap solvent molecules (e.g., DCM, Ethanol) in the crystal lattice. Watch for "rogue" peaks at

    
     (Water) or 
    
    
    
    (Chlorinated solvents) that confuse the fingerprint region.
  • Salt Forms: If the aniline is converted to a hydrochloride salt:

    • The N–H doublet disappears and is replaced by a broad "ammonium" band (

      
      ).
      
    • The Ether bands remain relatively unchanged, making the

      
       region the most robust identifier for salts.
      
References
  • Schnell, M. (2013). The structural determination and skeletal ring modes of tetrahydropyran. Max Planck Institute. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Group Frequencies).
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Acetylanisole (Methoxy analog reference). Link

  • Santa Cruz Biotechnology. 2-(Tetrahydro-2H-pyran-4-yloxy)aniline Product Data. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline

Executive Summary & Hazard Context 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a specialized intermediate, likely utilized in the synthesis of HIF-2α inhibitors (e.g., Belzutifan analogs). While specific toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline is a specialized intermediate, likely utilized in the synthesis of HIF-2α inhibitors (e.g., Belzutifan analogs). While specific toxicological data for this exact CAS may be sparse in public repositories, structure-activity relationship (SAR) principles dictate that we treat this compound with the high-caution protocols reserved for fluorinated anilines .

The Core Hazard: The aniline moiety presents a critical risk of Methemoglobinemia via skin absorption and inhalation.[1][2] The addition of the lipophilic tetrahydropyran ether group potentially enhances dermal penetration, making standard "splash protection" insufficient.

Immediate Action Required:

  • Treat as: Acute Toxin (Oral/Dermal/Inhalation), Skin Sensitizer, and Severe Eye Irritant.

  • Critical Control: Zero skin contact.[3] All manipulations must occur within a certified fume hood.[4]

Risk Assessment & Physical Properties

Derived from surrogate data for 2-Fluoroaniline and functionalized phenyl ethers.

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline) or Low-Melting SolidHigh risk of static-induced dust dispersion during weighing.
Primary Hazard Acute Toxicity (Cat 3/4) Can induce cyanosis (blue skin/lips) by oxidizing hemoglobin to methemoglobin.
Route of Entry Dermal Absorption & InhalationSkin contact is the #1 accident vector. Vapors are insidious.
Reactivity Acid Sensitive, Oxidizer SensitiveIncompatible with strong acids (exothermic salt formation) and oxidizers.
Odor Warning Faint Aromatic / Amine-likeDo not rely on odor. Olfactory fatigue occurs rapidly with anilines.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundant barriers . Single layers are insufficient for fluorinated anilines due to their rapid permeation rates.

A. Routine Handling (Weighing, Transfer, Reaction Setup)
ZoneEquipment StandardTechnical Rationale
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Engineering controls are primary. If hood work is impossible (rare), a P100/OV respirator is mandatory.
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)"Spot-check" protection. Change outer gloves immediately upon any splash. Do not use Latex.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek® Lab Coat (or equivalent) Cotton coats absorb anilines, holding the toxin against the skin. Impervious sleeves are recommended.
B. High-Risk Operations (Spill Cleanup, Scale-up >10g)
  • Gloves: Silver Shield® (Laminate) or Viton®. Note: Nitrile degrades rapidly under direct liquid aniline exposure.

  • Respiratory: Full-face Powered Air Purifying Respirator (PAPR) with OV/HEPA cartridges if outside a hood.

  • Suit: Chemical-resistant coveralls (e.g., Tychem®).

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Preparation: Place an antistatic mat or ionizer bar inside the weighing hood. Fluorinated solids often carry high static charges, causing "jumping" of powder.

  • Containment: Weigh into a tared vial or flask. Never weigh onto open weigh paper; use a weighing boat or funnel.

  • Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the vial before transferring to the main reactor. Handling solutions is safer than handling dust.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous waste.

Protocol B: Emergency Response (Spill/Exposure)
  • Skin Contact:

    • Immediate Drench: Do not wipe. Wash with copious soap and water for 15 minutes.

    • Alert: Inform the safety officer.

    • Medical: Seek evaluation for methemoglobinemia (pulse oximetry check).

  • Spill (< 5g):

    • Evacuate the immediate area.[3][5]

    • Don Silver Shield gloves.

    • Cover spill with vermiculite or spill pads.

    • Double-bag waste in heavy-duty polyethylene bags. Label as "Toxic - Fluorinated Aniline."

Waste Disposal & Deactivation

Compliance with EPA (RCRA) and local regulations is mandatory.

  • Segregation: Do NOT mix with general organic waste if possible. Segregate into a "Halogenated / Toxic" stream.

  • Container: Glass or Polyethylene (HDPE).

  • Labeling: Must explicitly state "Fluorinated Aniline Derivative - Acute Toxin."

  • Glassware Cleaning: Rinse glassware with acetone, then soak in a dilute acid bath (1M HCl) to protonate the amine (forming the salt), which renders it less volatile and water-soluble for easier subsequent cleaning. Collect all rinses as hazardous waste.

Safe Handling Workflow Visualization

The following diagram illustrates the "Gatekeeper" logic for handling this compound, ensuring no step is bypassed.

SafeHandling Start START: Risk Assessment PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Eng_Check Engineering Check (Hood Flow >80 fpm) PPE_Check->Eng_Check Eng_Check->Start Fail (Stop Work) Weighing Weighing Phase (Antistatic Measures) Eng_Check->Weighing Pass Solubilization Solubilization (Create Stock Solution) Weighing->Solubilization Minimize Dust Reaction Reaction / Usage Solubilization->Reaction Decon Decontamination (Acid Rinse Glassware) Reaction->Decon Waste Disposal (Halogenated Stream) Decon->Waste

Caption: Operational workflow emphasizing engineering verification prior to handling and immediate solubilization to reduce dust hazards.

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Aniline.[6] Centers for Disease Control and Prevention.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] National Academies Press.[9]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003).

(Note: While specific SDS links for proprietary intermediates expire rapidly, the protocols above are grounded in the permanent regulatory guidance for Class 6.1 Anilines cited above.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.